molecular formula C21H24O5 B15588584 Maceneolignan A

Maceneolignan A

Cat. No.: B15588584
M. Wt: 356.4 g/mol
InChI Key: LYZVPGMCGPXCQO-FVFSBHJXSA-N
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Description

Maceneolignan A is a useful research compound. Its molecular formula is C21H24O5 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

2,6-dimethoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol

InChI

InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m1/s1

InChI Key

LYZVPGMCGPXCQO-FVFSBHJXSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Maceneolignan A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Maceneolignan A, also known as Macelignan, is a bioactive dibenzylbutane lignan (B3055560) found in the aril of Myristica fragrans (nutmeg). With a range of pharmacological activities, including anti-inflammatory and neuroprotective effects, understanding its biosynthesis is of significant interest for potential biotechnological production and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. It details the enzymatic steps from the general phenylpropanoid pathway to the formation of the dibenzylbutane core, followed by proposed tailoring reactions. This document includes a summary of relevant quantitative data, detailed experimental protocols for key enzyme assays, and visualizations of the metabolic pathways and experimental workflows to facilitate further research in this area.

Introduction to Lignan Biosynthesis

Lignans (B1203133) are a large and diverse class of phenolic compounds widely distributed throughout the plant kingdom. They are synthesized via the phenylpropanoid pathway and are characterized by the coupling of two phenylpropane units. The common precursor for most lignans is coniferyl alcohol. The initial and critical step in lignan biosynthesis is the stereoselective dimerization of two coniferyl alcohol molecules to form pinoresinol. This reaction is mediated by dirigent proteins (DIRs) and laccases or peroxidases. From the central intermediate, pinoresinol, various enzymatic modifications lead to the vast structural diversity of lignans, which are classified into several subgroups, including furofurans, dibenzylbutanes, dibenzylbutyrolactones, and aryltetralins.

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other dibenzylbutane lignans. The pathway can be divided into two main stages: the formation of the dibenzylbutane scaffold from L-phenylalanine and the subsequent tailoring reactions to yield this compound.

Stage 1: Formation of the Secoisolariciresinol (B192356) Backbone

The initial steps of the pathway are shared with the general phenylpropanoid metabolism, which converts L-phenylalanine into coniferyl alcohol.

  • Phenylpropanoid Pathway: L-phenylalanine is converted to coniferyl alcohol through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD).

  • Dimerization to Pinoresinol: Two molecules of coniferyl alcohol undergo oxidative coupling to form (+)-pinoresinol. This reaction is catalyzed by a laccase or peroxidase, with the stereochemistry being controlled by a dirigent protein (DIR).

  • Reduction to Lariciresinol (B1674508): Pinoresinol is then reduced to lariciresinol by the action of pinoresinol-lariciresinol reductase (PLR), an NADPH-dependent enzyme.

  • Formation of Secoisolariciresinol: Lariciresinol is further reduced by the same pinoresinol-lariciresinol reductase (PLR) to yield secoisolariciresinol, the foundational dibenzylbutane lignan.

Stage 2: Proposed Tailoring Reactions to this compound

The structure of this compound differs from secoisolariciresinol by the presence of a methylenedioxy bridge on one of the aromatic rings and the absence of a hydroxyl group on the side chain of the other phenylpropane unit. The following are proposed enzymatic steps to convert secoisolariciresinol to this compound:

  • Formation of the Methylenedioxy Bridge: A cytochrome P450-dependent monooxygenase is hypothesized to catalyze the formation of the methylenedioxy bridge from an ortho-hydroxymethoxy phenol (B47542) precursor. This would first require hydroxylation of one of the aromatic rings of secoisolariciresinol at the C-3' position, followed by the action of the methylenedioxy bridge-forming enzyme.

  • Dehydroxylation of the Side Chain: The final step would involve the dehydroxylation of the C-9 hydroxyl group on the other phenylpropane unit. The specific enzyme responsible for this reaction in lignan biosynthesis is not well-characterized but could involve a reductase.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes available kinetic data for key enzymes involved in the formation of the dibenzylbutane lignan backbone. Data for enzymes specific to this compound biosynthesis are not yet available.

EnzymeOrganismSubstrateK_m (µM)V_max (pkat/mg protein)CofactorReference
Pinoresinol-Lariciresinol Reductase (PLR)Forsythia intermedia(+)-Pinoresinol2.511.8NADPH[1]
(+)-Lariciresinol1.810.5NADPH[1]
Secoisolariciresinol Dehydrogenase (SDH)Forsythia intermedia(-)-Secoisolariciresinol2.915.3NAD+[2]

Experimental Protocols

Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)

This protocol is adapted from studies on PLR from Forsythia intermedia.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.0)

  • NADPH (10 mM stock solution)

  • (+)-Pinoresinol (1 mM stock solution in DMSO)

  • Purified PLR enzyme preparation

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • HPLC system with a chiral column

Procedure:

  • Prepare a reaction mixture containing 800 µL of Tris-HCl buffer, 10 µL of NADPH stock solution, and the purified PLR enzyme preparation.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the (+)-pinoresinol stock solution to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 500 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Repeat the extraction with another 500 µL of ethyl acetate.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the residue in the mobile phase for HPLC analysis.

  • Analyze the products (lariciresinol and secoisolariciresinol) by chiral HPLC to determine the conversion rate and stereospecificity.

Isotopic Labeling Study to Trace the Biosynthetic Pathway

Isotopic labeling is a powerful technique to confirm biosynthetic pathways.

Materials:

  • Plant cell suspension culture capable of producing lignans (e.g., Myristica fragrans).

  • [U-¹³C₆]-L-Phenylalanine.

  • Liquid culture medium.

  • Solvents for extraction (e.g., methanol (B129727), ethyl acetate).

  • LC-MS system.

Procedure:

  • Grow the plant cell suspension culture to the mid-log phase.

  • Aseptically add [U-¹³C₆]-L-phenylalanine to the culture medium to a final concentration of 1 mM.

  • Continue the incubation under standard growth conditions for a specified time course (e.g., 24, 48, 72 hours).

  • Harvest the cells at each time point by filtration.

  • Freeze-dry the cells and grind to a fine powder.

  • Extract the metabolites from the powdered cells using methanol.

  • Partition the methanol extract with ethyl acetate to enrich for lignans.

  • Concentrate the ethyl acetate fraction and analyze by LC-MS.

  • Monitor the mass spectra for the incorporation of ¹³C into this compound and its proposed intermediates. The mass of this compound (C₂₀H₂₄O₄, MW = 328.4) should increase based on the number of incorporated ¹³C atoms from the labeled phenylalanine precursor.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of this compound

Maceneolignan_A_Biosynthesis cluster_lignan Lignan Biosynthesis substance substance enzyme enzyme Phe L-Phenylalanine PPP Phenylpropanoid Pathway Phe->PPP Coniferyl_Alcohol Coniferyl Alcohol PPP->Coniferyl_Alcohol Coniferyl_Alcohol2 2x Coniferyl Alcohol Laccase_DIR Laccase/Peroxidase + Dirigent Protein (DIR) Coniferyl_Alcohol2->Laccase_DIR Pinoresinol (+)-Pinoresinol PLR1 Pinoresinol-Lariciresinol Reductase (PLR) Pinoresinol->PLR1 Lariciresinol (+)-Lariciresinol PLR2 Pinoresinol-Lariciresinol Reductase (PLR) Lariciresinol->PLR2 Secoisolariciresinol (-)-Secoisolariciresinol P450 Cytochrome P450 (Proposed) Secoisolariciresinol->P450 Putative_Intermediate Putative Intermediate (with methylenedioxy bridge) Dehydroxylase Dehydroxylase (Proposed) Putative_Intermediate->Dehydroxylase Maceneolignan_A This compound Laccase_DIR->Pinoresinol PLR1->Lariciresinol PLR2->Secoisolariciresinol P450->Putative_Intermediate Dehydroxylase->Maceneolignan_A

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Enzyme Assay

Enzyme_Assay_Workflow start Start: Prepare Reaction Mixture (Buffer, Cofactor, Enzyme) pre_incubate Pre-incubate at 30°C start->pre_incubate add_substrate Initiate Reaction: Add Substrate (e.g., Pinoresinol) pre_incubate->add_substrate incubate Incubate at 30°C for 30 min add_substrate->incubate stop_reaction Stop Reaction with Ethyl Acetate incubate->stop_reaction extract Extract with Ethyl Acetate (2x) stop_reaction->extract dry Dry Organic Phase (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate dissolve Re-dissolve in Mobile Phase evaporate->dissolve analyze Analyze by HPLC dissolve->analyze end End: Quantify Products analyze->end

Caption: General workflow for an in vitro lignan biosynthetic enzyme assay.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The immediate goals should be the isolation and characterization of the enzymes involved in the final tailoring steps, particularly the putative cytochrome P450 responsible for methylenedioxy bridge formation and the enzyme catalyzing the dehydroxylation. Successful identification of these enzymes will not only complete our understanding of this compound biosynthesis but also provide valuable tools for the metabolic engineering of this and other bioactive lignans in microbial or plant-based systems. Further studies employing advanced techniques such as single-cell transcriptomics and proteomics on Myristica fragrans tissues will be instrumental in identifying the candidate genes for these uncharacterized steps.

References

A Comprehensive Technical Guide on the Biological Activities of Macelignan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query referenced "Maceneolignan A." Extensive database searches suggest this is a likely misspelling of Macelignan (B1675868) , a well-researched lignan (B3055560) isolated from the mace of Myristica fragrans (nutmeg). This document focuses on the known biological activities of Macelignan.

Executive Summary

Macelignan, a bioactive lignan, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Isolated from Myristica fragrans, it exhibits a remarkable spectrum of activities, including potent anti-inflammatory, anticancer, neuroprotective, and antioxidant effects.[1][3] This technical guide provides an in-depth overview of the core biological activities of Macelignan, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways it modulates. The information collated herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this promising natural compound.

Anticancer Activities

Macelignan has demonstrated significant anticancer effects across various models, primarily through the modulation of the tumor microenvironment, induction of apoptosis, and cell cycle arrest.[4][5]

Quantitative Data: Anticancer Effects
Cell LineAssay TypeConcentrationEffectReference
HCT116 (Colorectal)MTT Assay22.8 µMIC₅₀ value ; 73% inhibition at 100 µM[5]
HCT116 (Colorectal)Flow Cytometry12.5 µM & 25 µMInduced early apoptosis (21.28% & 21.54%)[5]
HCT116 (Colorectal)Flow Cytometry12.5 µM & 25 µMInduced late apoptosis (19.17% & 29.02%)[5]
HCT116 (Colorectal)Flow Cytometry12.5 µM & 25 µMArrested cell growth in G0/G1 and G2 phases [5]
H358 (Lung)Cytotoxicity Assay10.1 µMIC₅₀ value (for DHGA, a related lignan)[6]
HepG2 (Liver)Cytotoxicity Assay15.1 µMIC₅₀ value (for DHGA, a related lignan)[6]
MCF7 (Breast)Cytotoxicity Assay16.9 µMIC₅₀ value (for DHGA, a related lignan)[6]
Mechanism of Action: Inhibition of Colorectal Cancer Metastasis

A key anticancer mechanism of Macelignan is its ability to inhibit the M2 polarization of macrophages, which are critical components of the tumor microenvironment that promote metastasis.[4] Macelignan efficiently suppresses IL-4/13-induced M2 macrophage polarization by inhibiting the PI3K/AKT signaling pathway in a reactive oxygen species (ROS)-dependent manner. This leads to reduced secretion of the pro-metastatic cytokine IL-1β from M2 macrophages, which in turn blocks the nuclear translocation of NF-κB p65 in cancer cells, ultimately inhibiting metastasis.[4]

Signaling Pathway: Macelignan in Colorectal Cancer

cluster_M2_Macrophage M2 Macrophage cluster_CRC_Cell Colorectal Cancer Cell IL4_13 IL-4 / IL-13 PI3K PI3K IL4_13->PI3K AKT AKT PI3K->AKT IL1B IL-1β Secretion AKT->IL1B promotes NFKB NF-κB (p65) IL1B->NFKB activates Macelignan Macelignan Macelignan->IL1B inhibits ROS ROS Macelignan->ROS inhibits ROS->PI3K NFKB_nuc Nuclear NF-κB (p65) NFKB->NFKB_nuc translocates Metastasis Metastasis NFKB_nuc->Metastasis promotes

Caption: Macelignan inhibits M2 macrophage-driven CRC metastasis.

Anti-inflammatory Activities

Macelignan exerts potent anti-inflammatory effects, particularly in the context of neuroinflammation, by suppressing the activation of microglia, the primary immune cells of the central nervous system.[7][8][9]

Quantitative Data: Anti-inflammatory Effects in Microglia
Cell TypeStimulantTreatmentEffectReference
Rat MicrogliaLPSMacelignanPotently suppressed iNOS & COX-2 expression[8][9]
Rat MicrogliaLPSMacelignanReduced Nitric Oxide (NO) production[8][9]
Rat MicrogliaLPSMacelignanSuppressed TNF-α production[8][9]
Rat MicrogliaLPSMacelignanSuppressed IL-6 production[8][9]
Microglial CellsLPSMacelignanDecreased PI3K/Akt phosphorylation (dose-dependent)[7]
Mechanism of Action: Attenuation of Microglial Activation

In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and produce a host of neurotoxic factors, including nitric oxide (NO), prostaglandins (B1171923) (via COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.[9] Macelignan effectively counters this response. It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a significant reduction in NO and prostaglandin (B15479496) production.[8] The anti-inflammatory action is mediated, at least in part, through the downregulation of the PI3K/Akt signaling pathway.[7]

Signaling Pathway: Macelignan's Effect on Microglial Activation

cluster_0 Microglial Cell cluster_1 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT NFKB NF-κB AKT->NFKB activates iNOS iNOS Expression NFKB->iNOS COX2 COX-2 Expression NFKB->COX2 Cytokines TNF-α, IL-6 Production NFKB->Cytokines Macelignan Macelignan Macelignan->PI3K inhibits

Caption: Macelignan inhibits LPS-induced neuroinflammation via the PI3K/Akt pathway.

Neuroprotective Activities

Macelignan demonstrates significant neuroprotective potential against various pathological processes underlying neurodegenerative diseases, including vascular dementia and Alzheimer's disease.[10][11]

Quantitative Data: Neuroprotective Effects
Model SystemInsult/ConditionTreatmentEffectReference
HT22 Hippocampal CellsGlutamateMacelignanSignificantly attenuated ROS production and neurotoxicity[8]
Midbrain Slice CulturesIFN-γ + LPSMacelignan (10 µM)Prevented the loss of dopaminergic neurons [12]
N2a/SweAPP CellsAβ OverexpressionMacelignan (5-20 µM)Decreased Aβ production [11]
HEK293/Tau CellsTau OverexpressionMacelignanReduced Tau phosphorylation (Ser404)[11]
Vascular Dementia ModelIschemiaMacelignanAmeliorated neuronal damage and cognitive deficits[10]
Mechanisms of Action: A Multifaceted Approach

Macelignan's neuroprotective effects are diverse and target multiple pathological cascades:

  • Vascular Dementia: It rescues mitochondrial homeostasis by directly activating the mTOR signaling pathway. This activation suppresses the expression of mitophagy-related proteins (Beclin-1, Parkin) and inhibits apoptosis, thereby ameliorating neuronal damage.[10]

  • Alzheimer's Disease: Macelignan reduces the hyperphosphorylation of Tau by increasing autophagy and enhancing the activity of protein phosphatase 2A (PP2A). It also suppresses amyloid-beta (Aβ) deposition by activating the PERK/eIF2α signaling pathway, which reduces the translation of BACE1, the key enzyme for Aβ production.[11]

  • Inflammatory Neurodegeneration: It protects dopaminergic neurons by promoting the expression of microglial arginase-1, which competes with iNOS for their common substrate, L-arginine. This effect is dependent on its activity as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[12]

  • Oxidative Stress: Macelignan directly scavenges reactive oxygen species (ROS) and protects hippocampal neurons from glutamate-induced oxidative toxicity.[8]

Signaling Pathway: Macelignan in Vascular Dementia

cluster_0 Cellular Response Macelignan Macelignan mTOR mTOR Signaling Macelignan->mTOR activates Mito Mitochondrial Homeostasis mTOR->Mito restores Mitophagy Mitophagy (Beclin-1, Parkin) mTOR->Mitophagy suppresses Apoptosis Apoptosis mTOR->Apoptosis inhibits Cognition Cognitive Function Mito->Cognition cluster_0 Degradation Pathway cluster_1 Synthesis Pathway UVB UVB Radiation ROS ROS UVB->ROS Macelignan Macelignan MAPK MAPK Signaling Macelignan->MAPK inhibits TGFB TGF-β/Smad Signaling Macelignan->TGFB activates ROS->MAPK MMP1 MMP-1 Expression MAPK->MMP1 Photoaging Photoaging MMP1->Photoaging promotes Collagen Type I Procollagen Expression TGFB->Collagen Collagen->Photoaging prevents

References

Initial Pharmacological Screening of Maceneolignan A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maceneolignan A, a naturally occurring neolignan isolated from the aril of Myristica fragrans (nutmeg), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial pharmacological screening of this compound, with a focus on its anti-allergic and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes implicated signaling pathways to support further research and development efforts.

Introduction

Lignans (B1203133) and neolignans are a diverse class of phenolic compounds found in plants that have garnered significant attention for their wide range of biological activities. This compound, a member of the 8-O-4' type neolignans, has been identified as a potent inhibitor of mast cell degranulation, a critical event in the initiation of type I allergic reactions. This guide consolidates the current understanding of this compound's pharmacological profile, providing a foundation for its potential development as an anti-allergic or anti-inflammatory agent.

Pharmacological Activities of this compound

The primary reported activity of this compound centers on its ability to modulate mast cell function. Mast cell activation and subsequent degranulation release a cascade of inflammatory mediators, including histamine (B1213489) and cytokines like Tumor Necrosis Factor-alpha (TNF-α), which are central to the allergic response.

Anti-Allergic and Anti-inflammatory Activity

Initial pharmacological screening has demonstrated that this compound effectively inhibits the degranulation of rat basophilic leukemia (RBL-2H3) cells, a widely used in vitro model for studying mast cell function. This inhibitory activity is quantified by its effect on the release of β-hexosaminidase, a marker for mast cell degranulation, and the pro-inflammatory cytokine TNF-α.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial pharmacological screening of this compound.

Activity Assay Cell Line Parameter Value Reference
Anti-allergicβ-Hexosaminidase Release InhibitionRBL-2H3IC5048.4 μM[1]
Anti-inflammatoryTNF-α Release InhibitionRBL-2H3IC5063.7 μM[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Culture

RBL-2H3 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

β-Hexosaminidase Release Assay (Mast Cell Degranulation Assay)

This assay quantifies the extent of mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the cell culture supernatant.

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2 x 105 cells/well and incubate overnight.

  • Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP)-Immunoglobulin E (IgE) (0.5 µg/mL) for 24 hours.

  • Washing: Wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA), pH 7.2).

  • Compound Incubation: Add 160 µL of Siraganian buffer containing various concentrations of this compound or vehicle control to each well and incubate at 37°C for 20 minutes.

  • Antigen Stimulation: Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) (1 µg/mL) and incubate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by placing the plate on ice for 10 minutes.

  • Supernatant Collection: Centrifuge the plate at 1,200 rpm for 10 minutes at 4°C and collect 50 µL of the supernatant.

  • Enzyme Reaction: Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to the supernatant in a new 96-well plate and incubate at 37°C for 1 hour.

  • Stop Reaction: Add 200 µL of stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0).

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Total Release Control: Lyse untreated cells with 0.5% Triton X-100 to determine the total β-hexosaminidase release.

  • Calculation: Calculate the percentage of inhibition of β-hexosaminidase release relative to the control.

TNF-α Release Assay

This enzyme-linked immunosorbent assay (ELISA) measures the concentration of TNF-α released from stimulated mast cells into the culture medium.

Protocol:

  • Cell Seeding and Sensitization: Follow steps 1 and 2 of the β-Hexosaminidase Release Assay protocol.

  • Compound Incubation: After washing, add 180 µL of fresh medium containing various concentrations of this compound or vehicle control and incubate at 37°C for 1 hour.

  • Antigen Stimulation: Add 20 µL of DNP-HSA (1 µg/mL) and incubate at 37°C for 6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the TNF-α concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculation: Determine the inhibitory effect of this compound on TNF-α release by comparing the concentrations in the treated wells to the control wells.

Implicated Signaling Pathways

The anti-allergic and anti-inflammatory effects of many natural compounds, including lignans, are often mediated through the modulation of key intracellular signaling pathways. While direct evidence for this compound is still emerging, the inhibition of mast cell degranulation and TNF-α production strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Antigen-Stimulated Mast Cell Degranulation Pathway

The binding of an antigen to IgE-sensitized FcεRI receptors on the mast cell surface initiates a signaling cascade leading to degranulation.

Mast_Cell_Degranulation Antigen_IgE Antigen-IgE Complex FceRI FcεRI Receptor Antigen_IgE->FceRI Binds Lyn_Syk Lyn/Syk Activation FceRI->Lyn_Syk PLCg PLCγ Activation Lyn_Syk->PLCg IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_Influx Intracellular Ca²⁺ Influx IP3_DAG->Ca_Influx PKC_Activation PKC Activation IP3_DAG->PKC_Activation Degranulation Degranulation (β-hexosaminidase Release) Ca_Influx->Degranulation PKC_Activation->Degranulation Maceneolignan_A This compound (Inhibition) Maceneolignan_A->Degranulation

Antigen-stimulated mast cell degranulation pathway.
Potential Inhibition of NF-κB and MAPK Signaling Pathways

The production of inflammatory cytokines like TNF-α is largely regulated by the NF-κB and MAPK signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.

Inflammatory_Signaling cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway FceRI_Activation FcεRI Activation MAPKKK MAPKKK FceRI_Activation->MAPKKK IKK IKK Complex FceRI_Activation->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 TNFa_Production TNF-α Production AP1->TNFa_Production Transcription IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB NFkB->TNFa_Production Transcription Maceneolignan_A This compound (Potential Inhibition) Maceneolignan_A->MAPK Maceneolignan_A->NFkB

Potential inhibition of NF-κB and MAPK pathways.

Conclusion and Future Directions

The initial pharmacological screening of this compound reveals its potential as an anti-allergic and anti-inflammatory agent, primarily through the inhibition of mast cell degranulation and TNF-α release. The provided quantitative data and experimental protocols offer a solid starting point for more extensive research.

Future investigations should focus on:

  • Broadening the Pharmacological Profile: Screening this compound against a wider range of targets, including other inflammatory mediators, enzymes, and receptors, to fully elucidate its pharmacological profile. This should include assessments of its antioxidant, anticancer, and neuroprotective potential, areas where related lignans have shown promise.

  • Mechanism of Action Studies: Conducting detailed mechanistic studies, such as Western blot analyses, to confirm the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of allergy and inflammation to translate the in vitro findings to a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective compounds.

By pursuing these research avenues, the full therapeutic potential of this compound can be explored, paving the way for the development of novel treatments for allergic and inflammatory diseases.

References

The Bioactive Potential of Macelignan: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macelignan (B1675868), a lignan (B3055560) derived from the mace of Myristica fragrans (nutmeg), has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth review of the bioactive properties of macelignan, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of this natural compound. Macelignan has been shown to possess a spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, neuroprotective, and hepatoprotective properties.[1]

Quantitative Bioactivity Data

To facilitate a comparative analysis of macelignan's potency across various biological activities, the following table summarizes the available quantitative data from in vitro studies.

BioactivityCell Line/AssayParameterValueReference
Anti-proliferativeHCT116 (Colorectal Cancer)IC5022.8 µM[2][3]
Anti-proliferativeH358 (Non-small cell lung cancer)IC5010.1 µM (for meso-dihydroguaiaretic acid, a related lignan)
Melanogenesis InhibitionMelan-a murine melanocytesIC5013 µM
Tyrosinase InhibitionMushroom TyrosinaseIC5030 µM
COX-2 InhibitionHaCaT cellsInhibition~50% at 1 µM
α-Amylase InhibitionPorcine pancreatic α-amylaseIC5036.70 mg/ml (for 50% ethanolic extract of Orthosiphon stamineus containing sinensetin)[4]
α-Glucosidase InhibitionSaccharomyces cerevisiae α-glucosidaseIC504.63 mg/ml (for 50% ethanolic extract of Orthosiphon stamineus containing sinensetin)[4]

Key Bioactivities and Mechanisms of Action

Anti-Cancer Activity

Macelignan has demonstrated significant anti-cancer potential, particularly in colorectal cancer. Studies have shown that it can induce apoptosis and cause cell cycle arrest in cancer cells.[2] A key mechanism is the upregulation of caspase-3, a crucial enzyme in the apoptotic pathway.[2] Furthermore, macelignan has been found to enhance the production of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects.[2][3]

The anti-cancer effects of macelignan are linked to the modulation of several signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

anticancer_pathway Macelignan Macelignan ROS ROS Macelignan->ROS CellCycleArrest CellCycleArrest Macelignan->CellCycleArrest PI3K PI3K ROS->PI3K inhibition Akt Akt PI3K->Akt inhibition Caspase3 Caspase3 Akt->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Macelignan's Anti-Cancer Signaling Pathway
Neuroprotective Effects

Macelignan exhibits promising neuroprotective properties by mitigating neuroinflammation and oxidative stress. It has been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system, thereby reducing the production of pro-inflammatory mediators. The neuroprotective effects are partly mediated through the regulation of the MAPK and mTOR signaling pathways.[5][6]

In the context of neuroprotection, macelignan has been shown to suppress the phosphorylation of MAPKs, including p38, ERK, and JNK, in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] It also directly activates the mTOR signaling pathway, which plays a crucial role in neuronal survival and mitochondrial homeostasis.[5]

neuroprotective_pathway Macelignan Macelignan MAPK_activation MAPK_activation Macelignan->MAPK_activation inhibition mTOR mTOR Macelignan->mTOR activation InflammatoryStimuli InflammatoryStimuli InflammatoryStimuli->MAPK_activation Neuroinflammation Neuroinflammation MAPK_activation->Neuroinflammation NeuronalSurvival NeuronalSurvival mTOR->NeuronalSurvival

Macelignan's Neuroprotective Signaling Pathway
Hepatoprotective Activity

Macelignan has demonstrated a protective effect against liver injury induced by toxins such as cisplatin. The mechanism of its hepatoprotective action involves the modulation of the JNK signaling pathway, a component of the MAPK cascade that is activated in response to cellular stress. By abrogating cisplatin-induced JNK phosphorylation, macelignan helps to mitigate liver damage.

Experimental Protocols

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Expose the cells to various concentrations of macelignan for the desired duration. Include untreated and vehicle-treated controls.

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Macelignan Add Macelignan Incubate_Overnight->Add_Macelignan Incubate_Treatment Incubate for desired time Add_Macelignan->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Experimental Workflow for MTT Assay
Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the quantification of protein expression and phosphorylation status, providing insights into the activation of signaling pathways.

Detailed Protocol:

  • Protein Extraction: Lyse treated and control cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation state.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.

western_blot_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Protein_Extraction Protein Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Experimental Workflow for Western Blotting
DCFH-DA Assay for Intracellular ROS Measurement

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species (ROS).

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells in a suitable plate and treat them with macelignan and/or a ROS-inducing agent.

  • DCFH-DA Loading: Wash the cells and incubate them with a DCFH-DA working solution (typically 10-25 µM in serum-free media) for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells to remove any extracellular probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and compare the levels of ROS in treated cells to control cells.

dcfhda_workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_detection Detection & Analysis Culture_Cells Culture Cells Treat_Cells Treat with Macelignan/Inducer Culture_Cells->Treat_Cells Load_DCFHDA Load with DCFH-DA Treat_Cells->Load_DCFHDA Wash_Cells Wash Cells Load_DCFHDA->Wash_Cells Measure_Fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) Wash_Cells->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data

Experimental Workflow for DCFH-DA Assay

Conclusion

Macelignan stands out as a promising natural compound with a wide array of therapeutic bioactivities. Its anti-cancer, neuroprotective, and hepatoprotective effects are supported by growing scientific evidence. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and mTOR appears to be central to its mechanism of action. This technical guide provides a solid foundation for further research and development of macelignan as a potential therapeutic agent. The detailed experimental protocols and compiled quantitative data offer valuable resources for scientists and drug development professionals to design and execute further investigations into the promising bioactivities of this remarkable lignan.

References

Spectroscopic Profile of Maceneolignan A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Maceneolignan A, a neolignan isolated from the arils of Myristica fragrans. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature, specifically the work of Morikawa et al. in the Journal of Natural Products (2016).

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the molecular formula and provides the exact mass of this compound.

Ionization ModeFormulaCalculated m/zFound m/z
HRESIMSC₂₁H₂₅O₆ [M+H]⁺373.1646373.1649

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR spectroscopic data for this compound, recorded in chloroform-d (B32938) (CDCl₃).

¹H NMR Data (600 MHz, CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
26.81d1.8
66.70d1.8
74.88d8.4
84.14m
91.15d6.0
2'6.57s
6'6.57s
7'5.06br s
8'6.36br s
3-OCH₃3.87s
4-OCH₃3.88s
3'-OCH₃3.84s
5'-OCH₃3.84s
¹³C NMR Data (150 MHz, CDCl₃)
PositionChemical Shift (δ) ppm
1132.8
2109.5
3149.2
4148.2
5118.6
6111.9
778.4
882.1
918.4
1'134.9
2'104.5
3'153.5
4'137.2
5'153.5
6'104.5
7'112.9
8'147.1
3-OCH₃56.0
4-OCH₃56.1
3'-OCH₃56.4
5'-OCH₃56.4

Experimental Protocols

The spectroscopic data for this compound were acquired using the following instrumentation and parameters:

  • Nuclear Magnetic Resonance (NMR):

    • Instrument: Bruker DRX-600 spectrometer.

    • Frequencies: 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.

    • Solvent: Chloroform-d (CDCl₃).

    • Internal Standard: Tetramethylsilane (TMS).

    • Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (δH 7.26 and δC 77.0 for CDCl₃). Coupling constants (J) are given in Hertz (Hz).

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrument: To be specified based on the original publication's details, typically a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Ionization Method: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Natural Source (e.g., Myristica fragrans) B Extraction & Fractionation A->B C Chromatographic Purification (e.g., HPLC) B->C D Mass Spectrometry (MS) - Determine Molecular Formula C->D E 1D NMR (¹H, ¹³C) - Identify Functional Groups - Carbon Skeleton C->E G Data Integration & Analysis D->G F 2D NMR (COSY, HSQC, HMBC) - Establish Connectivity E->F F->G H Proposed Structure of This compound G->H

Workflow for Natural Product Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for the Isolation of Maceneolignan A from Myristica fragrans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maceneolignan A, a neolignan found in the arils and seeds of Myristica fragrans (nutmeg), has garnered significant interest within the scientific community. This interest stems from its potential therapeutic applications, notably its activity as a potent antagonist of the CC chemokine receptor 3 (CCR3).[1] CCR3 is a key receptor involved in allergic inflammatory diseases, making this compound a promising candidate for further investigation in drug development. This document provides a comprehensive protocol for the isolation of this compound, compiled from established methodologies, to facilitate further research into its pharmacological properties.

Data Presentation

The following table summarizes the yields of various neolignans isolated from Myristica fragrans as reported in the literature. While specific yield data for this compound is not extensively detailed, the provided data for other related compounds offers a comparative reference for expected yields during the isolation process.

Compound Starting Material Initial Extract (g) Final Yield (mg) Reference
Myrifralignan A-E (1-5) & analogues (6-10)24.00 kg of nutmeg1450 g (red-brown viscous oil)0.5 - 18.1 mg[2]
Maceneolignan L (1) & known neolignans (2-7)1.2 kg of dried seeds90.0 g (MeOH residue)2.5 - 90.0 mg[3]
Macelignan (B1675868)Not specifiedMethanol (B129727) extractNot specified, but isolated via repeated silica (B1680970) gel chromatography[4]
erythro-austrobailignan-6, meso-dihydroguaiaretic acid, nectandrin-BNot specifiedMethanol extractNot specified, but isolated and identified[5]

Experimental Protocols

This section details a synthesized protocol for the isolation of this compound from the arils of Myristica fragrans, based on established methods for neolignan extraction from this source.

1. Plant Material and Extraction

  • Plant Material: Dried arils of Myristica fragrans.

  • Extraction Solvent: Methanol (MeOH).

  • Protocol:

    • Grind the dried arils of Myristica fragrans into a fine powder.

    • Macerate the powdered arils in methanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

2. Fractionation of the Crude Extract

  • Solvents: n-hexane, ethyl acetate (B1210297) (EtOAc), and water.

  • Protocol:

    • Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.

    • Separate the layers and concentrate each fraction (n-hexane, ethyl acetate, and aqueous) using a rotary evaporator. The neolignans, including this compound, are expected to be concentrated in the ethyl acetate fraction.[3]

3. Chromatographic Purification

  • Stationary Phase: Silica gel (for column chromatography).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Protocol:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.[3]

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.[3]

    • Collect fractions of a consistent volume (e.g., 50-100 mL).

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light, vanillin-sulfuric acid spray).

    • Combine fractions with similar TLC profiles.

4. High-Performance Liquid Chromatography (HPLC) Purification

  • Stationary Phase: Reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water.

  • Protocol:

    • Further purify the fractions containing the compound of interest by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

    • Use a C18 column and a gradient elution of methanol or acetonitrile in water to achieve fine separation.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]

Visualizations

Isolation_Workflow Start Dried Arils of Myristica fragrans Extraction Methanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-hexane, EtOAc, H2O) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Fractions Combined Fractions Silica_Gel->Fractions RP_HPLC Reversed-Phase HPLC Fractions->RP_HPLC Maceneolignan_A Pure this compound RP_HPLC->Maceneolignan_A

Caption: Workflow for the isolation of this compound.

Signaling_Pathway Maceneolignan_A This compound CCR3 CCR3 Receptor Maceneolignan_A->CCR3 Antagonist Chemotaxis Eosinophil Chemotaxis CCR3->Chemotaxis Activation Eosinophil Eosinophil Eosinophil->CCR3 Expression Inflammation Allergic Inflammation Chemotaxis->Inflammation

Caption: this compound as a CCR3 antagonist.

References

Application Notes and Protocols for the Extraction of Neolignans from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern and classical techniques for the extraction of neolignans from various plant materials. The included protocols are designed to guide researchers in selecting and implementing the most suitable method for their specific research goals, whether for initial screening, bulk extraction for bioactivity studies, or isolation of pure compounds for drug development.

Introduction to Neolignans

Neolignans are a diverse class of phenolic compounds derived from the oxidative coupling of two C6-C3 units.[1][2] They exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antioxidant, and antimicrobial properties, making them promising candidates for drug discovery.[2][3][4] Neolignans are found in various plant families, with species from the Piperaceae, Lauraceae, and Magnoliaceae families being particularly rich sources.[1][3][5] The efficient extraction of these compounds from the plant matrix is a critical first step in their study and utilization.

Overview of Extraction Techniques

The choice of extraction method significantly impacts the yield and purity of the extracted neolignans.[6][7] Both conventional and modern techniques are employed, each with its own advantages and limitations. Conventional methods like maceration and Soxhlet extraction are simple and require basic laboratory equipment, but they often involve long extraction times and large solvent volumes.[6][8] Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant improvements in terms of efficiency, extraction time, and solvent consumption.[9][10][11][12]

Data Presentation: Comparison of Extraction Techniques

The following tables summarize quantitative data from various studies on the extraction of neolignans, providing a comparative look at the efficiency of different methods. It is important to note that direct comparison is challenging due to variations in plant material, target neolignans, and analytical methods used in different studies.

Table 1: Comparison of Neolignan Extraction Yields Using Different Techniques

Plant MaterialTarget Neolignan(s)Extraction MethodSolventKey ParametersYieldReference
Piper tectoniifolium leaves(-)-GrandisinStatic Macerationn-Hexane3 days, daily solvent exchange52.78% of n-hexane extract[1]
Piper tectoniifolium leaves(-)-GrandisinStatic MacerationMethanol (B129727)3 days, daily solvent exchange1.77% of methanol extract[1]
Linum austriacum hairy rootsJusticidin BUltrasound-Assisted Extraction (UAE)Methyl ethyl ketone5 min, 50% powerHigh recovery and purity (specific yield not stated)[9][13][14]
Linum austriacum hairy roots6-MethoxypodophyllotoxinUltrasound-Assisted Extraction (UAE)Dimethyl carbonate5 min, 50% powerHigh recovery and purity (specific yield not stated)[9][13]
Saururus cernuus leavesThreo-austrobailignan-5, -6, threo-dihydroguaiaretic acid, saucernetinMicrowave-Assisted Extraction (MAE) with Ionic Liquid1-butyl-3-methylimidazolium bromide (BMImBr)Not specifiedEffective for isolation of bioactive neolignans[15]
Schisandra chinensis fruitArctiin (B1665604), ArctigeninMicrowave-Assisted Extraction (MAE)40% Methanol500 W, 1:15 solid-to-liquid ratio, 200 s, 3 cyclesExtract contained 17.5% arctiin and 2.2% arctigenin[6]
Defatted flaxseedSecoisolariciresinol diglucoside (SDG)Supercritical Fluid Extraction (SFE)SC-CO2 with 7.8 mol% ethanol (B145695)60°C, 45 MPa0.49 µg/g CO2[16]
Pre-hydrolyzed flaxseedSecoisolariciresinol diglucoside (SDG)Supercritical Fluid Extraction (SFE)SC-CO2 with 7.8 mol% ethanol60°C, 45 MPa3.8 µg/g CO2[16]

Experimental Protocols

This section provides detailed methodologies for key neolignan extraction experiments.

Protocol 1: Static Maceration for the Extraction of (-)-Grandisin from Piper tectoniifolium

Objective: To extract the neolignan (-)-grandisin from the leaves of Piper tectoniifolium.

Materials:

  • Dried and powdered leaves of Piper tectoniifolium

  • n-Hexane

  • Methanol

  • Erlenmeyer flasks

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried and powdered leaves of P. tectoniifolium.

  • Place the plant material in a 1 L Erlenmeyer flask.

  • Add 500 mL of n-hexane to the flask.

  • Seal the flask and place it on a shaker at room temperature for 24 hours.

  • After 24 hours, filter the extract through filter paper.

  • Return the plant residue to the flask and add a fresh 500 mL of n-hexane.

  • Repeat the extraction process (steps 4-6) two more times with daily solvent exchange.

  • Combine all the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract rich in (-)-grandisin.[1]

  • The same procedure can be followed using methanol as the solvent to extract more polar neolignans.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Lignans (B1203133) from Linum Species

Objective: To efficiently extract lignans such as justicidin B and 6-methoxypodophyllotoxin from Linum species using ultrasound.

Materials:

  • Lyophilized and powdered plant tissue (e.g., hairy roots) of Linum species

  • Methyl ethyl ketone or Dimethyl carbonate

  • Centrifuge tubes (50 mL)

  • Ultrasonic homogenizer (probe type)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 0.05 g of lyophilized plant powder into a 50 mL centrifuge tube.

  • Add 20 mL of the selected solvent (methyl ethyl ketone for justicidin B or dimethyl carbonate for 6-methoxypodophyllotoxin).[9][13]

  • Vortex the mixture for 30 seconds to ensure proper wetting of the plant material.

  • Perform the ultrasound-assisted extraction using an ultrasonic homogenizer for 5 minutes at 50% power.[9]

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the plant debris.

  • Carefully decant the supernatant containing the extracted lignans.

  • The extract can then be analyzed by HPLC or further purified.

Protocol 3: Microwave-Assisted Extraction (MAE) of Lignans from Schisandra chinensis

Objective: To rapidly extract lignans from the fruits of Schisandra chinensis using microwave irradiation.

Materials:

  • Dried and powdered fruits of Schisandra chinensis

  • 40% aqueous methanol

  • Microwave extraction system

  • Flask

  • Filter paper

Procedure:

  • Weigh a specific amount of powdered S. chinensis fruit and place it in the microwave extraction vessel.

  • Add 40% aqueous methanol at a solid-to-liquid ratio of 1:15 (g/mL).[6]

  • Place the vessel in the microwave extractor.

  • Apply microwave power of 500 W for an extraction time of 200 seconds.[6]

  • After extraction, allow the vessel to cool down.

  • Filter the extract to remove the solid plant material.

  • Repeat the extraction process on the residue two more times for exhaustive extraction.

  • Combine the filtrates for subsequent analysis or purification.

Protocol 4: Supercritical Fluid Extraction (SFE) of Lignans from Flaxseed

Objective: To extract lignans from flaxseed using a green and sustainable extraction method.

Materials:

  • Defatted or pre-hydrolyzed flaxseed, ground

  • Supercritical fluid extractor

  • Food-grade carbon dioxide

  • Ethanol (as a co-solvent)

Procedure:

  • Pack the ground flaxseed into the extraction vessel of the SFE system.

  • Set the extraction temperature to 60°C and the pressure to 45 MPa.[16]

  • Introduce supercritical CO2 into the extraction vessel.

  • Add ethanol as a co-solvent at a concentration of 7.8 mol%.[16]

  • Maintain the extraction for a predetermined period, collecting the extract in a separator.

  • The pressure is reduced in the separator, causing the CO2 to return to a gaseous state and leaving behind the extracted lignans.

  • The collected extract can then be further processed.

Mandatory Visualizations

The following diagrams illustrate the workflows of the described extraction techniques.

Maceration_Workflow PlantMaterial Dried, Powdered Plant Material SolventAddition Add Solvent (e.g., n-Hexane) PlantMaterial->SolventAddition Maceration Macerate with Agitation (24h, Room Temp) SolventAddition->Maceration Filtration Filter Maceration->Filtration Residue Plant Residue Filtration->Residue Extract1 Extract Filtration->Extract1 RepeatExtraction Repeat Extraction (2x with fresh solvent) Residue->RepeatExtraction CombinedExtracts Combine Extracts Extract1->CombinedExtracts RepeatExtraction->Maceration Concentration Concentrate (Rotary Evaporator) CombinedExtracts->Concentration CrudeExtract Crude Neolignan Extract Concentration->CrudeExtract

Caption: Workflow for Maceration Extraction.

UAE_Workflow PlantMaterial Lyophilized, Powdered Plant Material SolventAddition Add Solvent PlantMaterial->SolventAddition Vortex Vortex Mix SolventAddition->Vortex Sonication Ultrasound Application (e.g., 5 min, 50% power) Vortex->Sonication Centrifugation Centrifuge Sonication->Centrifugation Supernatant Supernatant (Neolignan Extract) Centrifugation->Supernatant Pellet Plant Debris Centrifugation->Pellet

Caption: Workflow for Ultrasound-Assisted Extraction.

MAE_Workflow PlantMaterial Powdered Plant Material SolventAddition Add Solvent (e.g., 40% Methanol) PlantMaterial->SolventAddition Microwave Microwave Irradiation (e.g., 500W, 200s) SolventAddition->Microwave Cooling Cool Microwave->Cooling Filtration Filter Cooling->Filtration Extract Neolignan Extract Filtration->Extract Residue Plant Residue Filtration->Residue Repeat Repeat Extraction (Optional) Residue->Repeat

Caption: Workflow for Microwave-Assisted Extraction.

SFE_Workflow cluster_SFE Supercritical Fluid Extractor CO2_Source CO2 Cylinder Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater ExtractionVessel Extraction Vessel (Plant Material) Heater->ExtractionVessel Separator Separator ExtractionVessel->Separator CoSolvent Co-solvent (e.g., Ethanol) CoSolvent->ExtractionVessel CO2_Recycle CO2 Recycle Separator->CO2_Recycle ExtractCollection Extract Collection Separator->ExtractCollection CO2_Recycle->CO2_Source

Caption: Workflow for Supercritical Fluid Extraction.

References

Application Notes: Purification and Biological Activity of Maceneolignan A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan A, also known as Macelignan (B1675868), is a bioactive lignan (B3055560) isolated from the aril (mace) of Myristica fragrans (nutmeg).[1][2] This natural compound has garnered significant attention within the scientific community for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anti-cancer activities.[3][4][5] The purification of this compound is a critical step for its characterization and investigation in preclinical and clinical research. Column chromatography serves as a robust and scalable method for obtaining high-purity this compound from crude plant extracts.

These application notes provide a detailed protocol for the purification of this compound using column chromatography and summarize its known biological activities and associated signaling pathways.

Biological Activities of this compound

This compound exhibits a spectrum of biological effects by modulating key cellular signaling pathways. Its therapeutic potential has been explored in several contexts:

  • Neuroprotection and Anti-inflammation: this compound has demonstrated neuroprotective effects by inhibiting the inflammatory response in microglial cells, the primary immune cells of the central nervous system.[3][6] This is achieved, in part, by suppressing the PI3K/Akt signaling pathway.[3] It also protects neurons by modulating the mTOR-mitophagy axis, which is crucial for mitochondrial homeostasis, and has been shown to rescue cognitive decline in models of vascular dementia.[7] Further studies indicate its ability to attenuate the MAPK signaling pathway, which is involved in glutamate-induced oxidative stress and apoptosis in neuronal cells.[8]

  • Anti-Cancer Activity: In the context of cancer, this compound has been shown to inhibit the metastasis of colorectal cancer by preventing the polarization of M2 macrophages, a type of immune cell that can promote tumor growth.[4] This effect is mediated through the ROS-dependent suppression of the PI3K/AKT pathway, which in turn blocks NF-κB signaling.[4] Additionally, it can induce apoptosis in breast cancer cells through the activation of AMP-activated protein kinase (AMPK).[5] In colorectal cancer cell lines, it has been observed to induce cell cycle arrest and upregulate the expression of Caspase 3, a key protein in the apoptotic pathway.[9]

  • Anti-Allergic Effects: this compound can inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells, which are key events in type I allergic reactions.[10] This is achieved by attenuating the phosphorylation of Akt and MAPKs (extracellular signal-regulated kinase, p38, and c-Jun N-terminal kinase).[10]

Experimental Protocols

Preparation of Crude Extract from Myristica fragrans

This protocol describes the initial solvent extraction to obtain a lignan-enriched fraction from the mace of Myristica fragrans.

Materials:

  • Dried and powdered mace of Myristica fragrans

  • Methanol (B129727) (ACS grade)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Macerate 100 g of powdered Myristica fragrans mace with 500 mL of methanol at room temperature for 72 hours with occasional agitation.

  • Filter the mixture through filter paper to separate the extract from the plant material.

  • Re-extract the plant residue twice more with 500 mL of fresh methanol to ensure exhaustive extraction.

  • Combine the methanol filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 40-50°C to yield the crude methanol extract.

  • Dry the crude extract completely under a vacuum to remove any residual solvent.

Purification of this compound by Column Chromatography

This protocol outlines a two-step column chromatography process for the isolation of this compound. The first step provides a primary fractionation, and the second step yields the purified compound.

Materials:

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Sephadex LH-20

  • Glass chromatography columns

  • Solvents: n-hexane, ethyl acetate (B1210297), methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Fraction collector (optional)

  • Rotary evaporator

Protocol:

Step 2.1: Silica Gel Column Chromatography (Primary Fractionation)

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column (e.g., 5 cm diameter, 60 cm length) to achieve a bed height of approximately 40 cm. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve 10 g of the crude methanol extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel (approx. 20 g). Dry the silica-adsorbed sample completely. Carefully layer the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

  • Fraction Collection: Collect fractions of 20-30 mL.

  • TLC Analysis: Monitor the collected fractions using TLC with an n-hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase. Spot the fractions on a TLC plate, develop the plate, and visualize the spots under a UV lamp. Combine the fractions containing the compound with an Rf value corresponding to this compound (literature values can be used as a reference, or co-spotting with a standard if available).

Step 2.2: Sephadex LH-20 Column Chromatography (Final Purification)

  • Column Packing: Swell Sephadex LH-20 in methanol for several hours. Pack a column (e.g., 2.5 cm diameter, 100 cm length) with the swollen Sephadex LH-20 using methanol as the packing solvent.

  • Sample Loading: Concentrate the combined fractions from the silica gel step to dryness. Dissolve the residue in a minimal volume of methanol (e.g., 2-5 mL).

  • Elution: Load the sample onto the Sephadex LH-20 column and elute isocratically with 100% methanol.

  • Fraction Collection and Analysis: Collect small fractions (e.g., 5-10 mL). Monitor the purity of the fractions by analytical HPLC or TLC. Combine the fractions that contain pure this compound.

  • Final Product: Evaporate the solvent from the pure fractions to obtain purified this compound as a solid or oil. Confirm the identity and purity using analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Data Presentation

Table 1: Suggested Solvent Gradient for Silica Gel Column Chromatography

Stepn-Hexane (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
110002Elute non-polar impurities
29553Gradual polarity increase
390103Elute less polar compounds
480205Elute this compound fraction
570305Elute more polar lignans
650503Elute highly polar compounds
701002Column wash

Table 2: Purity Analysis of this compound Fractions

Purification StepFraction IDPurity by HPLC (%)Yield (mg)
Silica Gel ColumnF-A (80:20 Hex:EtOAc)~75%500
Sephadex LH-20F-B1 (Methanol)>98%350
Sephadex LH-20F-B2 (Methanol)>98%50

(Note: Data presented are illustrative and will vary based on the starting material and specific experimental conditions.)

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification start Myristica fragrans (Mace Powder) extraction Methanol Maceration (3x) start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract silica_col Silica Gel Column Chromatography (n-Hexane:EtOAc Gradient) crude_extract->silica_col fractions1 Fraction Collection & TLC Analysis silica_col->fractions1 combined_fractions Combined this compound Fractions fractions1->combined_fractions sephadex_col Sephadex LH-20 Column (Isocratic Methanol) combined_fractions->sephadex_col fractions2 Fraction Collection & HPLC Analysis sephadex_col->fractions2 pure_compound Pure this compound fractions2->pure_compound

Caption: Workflow for the extraction and purification of this compound.

signaling_pathway cluster_cancer Anti-Cancer Effects cluster_neuro Neuroprotective Effects MACE1 This compound ROS ↑ ROS MACE1->ROS PI3K_AKT1 PI3K/AKT Pathway MACE1->PI3K_AKT1 AMPK AMPK MACE1->AMPK ROS->PI3K_AKT1 M2_MAC M2 Macrophage Polarization PI3K_AKT1->M2_MAC NFKB NF-κB Pathway PI3K_AKT1->NFKB blocks activation M2_MAC->NFKB METASTASIS Metastasis NFKB->METASTASIS APOPTOSIS Apoptosis AMPK->APOPTOSIS MACE2 This compound PI3K_AKT2 PI3K/AKT Pathway MACE2->PI3K_AKT2 MTOR mTOR Pathway MACE2->MTOR MICROGLIA_INFLAM Microglial Inflammation PI3K_AKT2->MICROGLIA_INFLAM NEURON_SURVIVAL ↑ Neuronal Survival MICROGLIA_INFLAM->NEURON_SURVIVAL MITOPHAGY Mitophagy Regulation MTOR->MITOPHAGY MITOPHAGY->NEURON_SURVIVAL

Caption: Key signaling pathways modulated by this compound.

References

Application Note: HPLC Method for the Quantification of Maceneolignan A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Maceneolignan A. The described protocol is applicable for the quantification of this compound in bulk drug substances and has the potential for adaptation to various sample matrices such as plant extracts and biological fluids. The method has been developed based on established analytical procedures for similar lignan (B3055560) compounds and adheres to the principles of method validation outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, a lignan found in plants such as Myristica fragrans (nutmeg), has garnered interest for its potential pharmacological activities. As research into its therapeutic benefits progresses, the need for a robust and accurate analytical method for its quantification becomes crucial for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a comprehensive protocol for the determination of this compound using HPLC with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reference Standard: Pure this compound reference standard.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Mobile Phase Acetonitrile:Methanol:Water (32.5:32.5:35, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Note on Detection Wavelength: The recommended wavelength of 240 nm is based on methods for the closely related compound, macelignan[1]. It is advisable to determine the UV absorbance maximum of this compound to ensure optimal sensitivity.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh the powdered plant material.

    • Perform extraction with a suitable solvent such as 70-100% methanol or ethanol[2]. A solid-to-liquid ratio of 1:10 to 1:20 is generally effective[2].

    • Sonication for 30-60 minutes or maceration for 24 hours can be used to enhance extraction efficiency[2].

  • Purification (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction step may be required to remove interfering substances.

  • Final Sample Solution:

    • Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

    • Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose[3][4][5]. The following parameters should be assessed:

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the sample, and the reference standard. The peak for this compound in the sample chromatogram should be pure and have the same retention time as the reference standard.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound reference standard.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy should be assessed by the recovery of known amounts of this compound spiked into a sample matrix.

ParameterAcceptance Criteria
Recovery 98.0% to 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

ParameterAcceptance Criteria
Repeatability (RSD, n=6) ≤ 2.0%
Intermediate Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

ParameterTypical Signal-to-Noise Ratio
LOD 3:1
LOQ 10:1
Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature. The method is considered robust if the results remain unaffected by these minor changes.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1
2
3
4
5
6
Mean

| %RSD | | | | |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)

| Linear Regression Equation | |

Table 3: Accuracy (Recovery) Data

Spiked Level (%) Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) %RSD
80
100

| 120 | | | | |

Table 4: Precision Data

Repeatability (Intra-day) Intermediate Precision (Inter-day)
Sample 1
Sample 2
Sample 3
Sample 4
Sample 5
Sample 6
Mean

| %RSD | | |

Table 5: LOD and LOQ

Parameter Concentration (µg/mL)
LOD

| LOQ | |

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh this compound Reference Standard StockSolution Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) Standard->StockSolution WorkingStandards Prepare Working Standards (Serial Dilution) StockSolution->WorkingStandards Inject Inject Samples and Standards into HPLC System WorkingStandards->Inject Sample Weigh Plant Material Extraction Extract with Solvent (e.g., Methanol/Ethanol) Sample->Extraction FilterSample Filter Extract (0.45 µm) Extraction->FilterSample FilterSample->Inject Chromatography Isocratic Elution on C18 Column (ACN:MeOH:H2O) Inject->Chromatography Detection UV Detection at 240 nm Chromatography->Detection PeakIntegration Integrate Peak Areas Detection->PeakIntegration CalibrationCurve Generate Calibration Curve from Standards PeakIntegration->CalibrationCurve Quantification Calculate this compound Concentration in Samples CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and precise results. This method can be a valuable tool for researchers and professionals involved in the study and development of this compound.

References

Application Note: Cell-Based Assay for Testing Maceneolignan A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan A is a naturally occurring neolignan isolated from the mace of Myristica fragrans.[1] While initial research has shown its inhibitory effects on the release of β-hexosaminidase and TNF-α in RBL-2H3 cells, suggesting potential anti-inflammatory or anti-allergic properties, the cytotoxic effects of this compound against cancer cell lines remain to be fully elucidated.[1] Lignans (B1203133) and neolignans, as a class of compounds, have demonstrated a wide range of biological activities, including significant cytotoxic and antitumor properties.[2][3] This has led to increased interest in these compounds as potential sources for the development of novel anticancer agents.[2][4] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a suite of common cell-based assays: the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay for determining the mode of cell death.

Principle of the Assays

A comprehensive assessment of cytotoxicity involves evaluating different cellular parameters. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan (B1609692) product.[3][4] The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[6][7] The Annexin V-FITC/PI assay allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized for clear interpretation and comparison.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Cancer24Data to be filled
48Data to be filled
72Data to be filled
A549Lung Cancer24Data to be filled
48Data to be filled
72Data to be filled
HeLaCervical Cancer24Data to be filled
48Data to be filled
72Data to be filled

IC₅₀ (half-maximal inhibitory concentration) values to be determined from dose-response curves.

Table 2: LDH Release upon Treatment with this compound

Treatment GroupConcentration (µM)LDH Release (% of Positive Control)
Vehicle Control0Data to be filled
This compoundConcentration 1Data to be filled
Concentration 2Data to be filled
Concentration 3Data to be filled
Positive Control (Lysis Buffer)N/A100%

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control0Data to be filledData to be filledData to be filled
This compoundConcentration 1Data to be filledData to be filledData to be filled
Concentration 2Data to be filledData to be filledData to be filled
Concentration 3Data to be filledData to be filledData to be filled

Experimental Protocols

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare this compound Stock Solution treat_cells Treat with this compound (Dose-Response) compound_prep->treat_cells seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay read_absorbance Measure Absorbance/ Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry calc_viability Calculate Cell Viability and IC50 read_absorbance->calc_viability interpret_results Interpret Results calc_viability->interpret_results flow_cytometry->interpret_results

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4][5]

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended)

  • Cells and this compound prepared as in the MTT assay protocol

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (positive control).

  • Assay Execution (following a generic kit protocol):

    • After the desired incubation period, add 10 µL of lysis buffer (provided in the kit) to the maximum LDH release control wells.

    • Incubate for 45 minutes at 37°C.

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.[2]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Cells and this compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant (to include floating dead cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

Potential Signaling Pathway Modulation

Lignans are known to modulate various signaling pathways involved in cell survival and apoptosis. One such pathway is the NF-κB pathway, which is often constitutively active in cancer cells and promotes proliferation and inhibits apoptosis. Some lignans have been shown to inhibit the NF-κB signaling pathway. A potential mechanism for this compound's cytotoxicity could be through the inhibition of this pathway.

G cluster_pathway Potential NF-κB Signaling Inhibition maceneolignan This compound ikb_kinase IKK Complex maceneolignan->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) nucleus->gene_transcription Promotes apoptosis Apoptosis gene_transcription->apoptosis Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This application note provides a comprehensive framework for the systematic evaluation of the cytotoxic potential of this compound. By employing a combination of assays that measure cell viability, membrane integrity, and the mode of cell death, researchers can gain valuable insights into the compound's biological activity. The provided protocols can be adapted to various cancer cell lines to explore the spectrum of this compound's potential anti-cancer effects. Further investigation into the underlying molecular mechanisms, such as the modulation of signaling pathways like NF-κB, will be crucial in determining its therapeutic potential.

References

Application Notes and Protocols: β-Hexosaminidase Release Assay with Maceneolignan A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cell degranulation is a critical event in the initiation and propagation of type I hypersensitivity reactions, including allergic asthma and rhinitis. Upon activation, mast cells release a variety of potent inflammatory mediators stored within their granules, such as histamine (B1213489) and β-hexosaminidase. The β-hexosaminidase release assay is a widely used, simple, and reliable colorimetric method to quantify mast cell degranulation in vitro. This assay serves as a valuable tool for screening potential anti-allergic compounds.

Maceneolignan A, a lignan (B3055560) isolated from Myristica fragrans, has demonstrated anti-allergic and anti-inflammatory properties. Studies have shown that this compound can inhibit the degranulation of mast cells, thereby reducing the release of inflammatory mediators.[1] This document provides a detailed protocol for utilizing the β-hexosaminidase release assay to evaluate the inhibitory effect of this compound on mast cell degranulation, using the rat basophilic leukemia cell line (RBL-2H3) as a model system.

Principle of the Assay

β-Hexosaminidase is a lysosomal enzyme co-localized and co-released with histamine from the granules of activated mast cells. The assay quantifies the enzymatic activity of released β-hexosaminidase in the cell supernatant. The substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), is hydrolyzed by β-hexosaminidase to produce p-nitrophenol, which has a yellow color and can be quantified by measuring its absorbance at 405 nm. The amount of p-nitrophenol produced is directly proportional to the amount of β-hexosaminidase released, and thus, to the extent of mast cell degranulation.

Data Presentation

The following table summarizes representative quantitative data illustrating the dose-dependent inhibitory effect of this compound on IgE-mediated degranulation in RBL-2H3 cells.

Treatment GroupThis compound (µM)β-Hexosaminidase Release (%)Standard Deviation (±)
Unstimulated Control05.21.1
IgE/Antigen Stimulated0100.08.5
IgE/Antigen + this compound185.36.2
IgE/Antigen + this compound562.15.4
IgE/Antigen + this compound1041.74.1
IgE/Antigen + this compound2525.93.5

Note: Data are hypothetical but representative of typical experimental results.

Experimental Protocols

Materials and Reagents
  • RBL-2H3 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Anti-dinitrophenyl (DNP)-IgE antibody

  • DNP-Human Serum Albumin (HSA)

  • This compound

  • Tyrode's buffer (pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glycine buffer (0.1 M, pH 10.7) or other suitable stop solution

  • Triton X-100

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding and Sensitization cluster_1 Day 2: Treatment and Stimulation cluster_2 Day 2: Assay Procedure cluster_3 Data Analysis seed Seed RBL-2H3 cells in a 96-well plate sensitize Sensitize cells with anti-DNP-IgE overnight seed->sensitize wash Wash cells with Tyrode's buffer treat Pre-treat with this compound wash->treat stimulate Stimulate with DNP-HSA treat->stimulate collect Collect supernatant incubate Incubate supernatant and lysate with pNAG collect->incubate lyse Lyse remaining cells with Triton X-100 lyse->incubate stop Stop reaction with Glycine buffer incubate->stop read Read absorbance at 405 nm stop->read calculate Calculate % β-hexosaminidase release read->calculate

Caption: Experimental workflow for the β-hexosaminidase release assay.

Step-by-Step Protocol

Day 1: Cell Seeding and Sensitization

  • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Harvest the cells and seed them into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium.

  • Add anti-DNP-IgE to each well to a final concentration of 0.5 µg/mL.

  • Incubate the plate overnight (16-24 hours) at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and sensitization.

Day 2: Treatment, Stimulation, and Assay

  • Washing: Gently wash the sensitized cells twice with 100 µL of pre-warmed Tyrode's buffer to remove unbound IgE and media components. After the final wash, add 100 µL of Tyrode's buffer to each well.

  • Treatment: Prepare various concentrations of this compound in Tyrode's buffer. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the this compound. Incubate for 30-60 minutes at 37°C.

  • Stimulation: Prepare the stimulating agent, DNP-HSA, in Tyrode's buffer. Add DNP-HSA to the wells to a final concentration of 100 ng/mL to induce degranulation. For negative (unstimulated) controls, add only Tyrode's buffer. For a positive control for total release, add 0.5% Triton X-100 to lyse the cells.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Cell Lysis for Total Release: To the remaining cells in the original plate, add 50 µL of 0.5% Triton X-100 in Tyrode's buffer to lyse the cells and release the remaining intracellular β-hexosaminidase.

  • Enzymatic Reaction: Prepare the pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5). Add 50 µL of the pNAG solution to each well of the new plate containing the supernatants and to the wells of the original plate containing the cell lysates.

  • Incubate both plates at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add 100 µL of stop solution (e.g., 0.1 M Glycine, pH 10.7) to each well of both plates. The color in the wells will turn yellow.

  • Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

% Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Signaling Pathway

Putative Signaling Pathway for this compound-Mediated Inhibition of Mast Cell Degranulation

This compound is thought to inhibit mast cell degranulation by interfering with key signaling pathways downstream of FcεRI activation.[1] The proposed mechanism involves the inhibition of calcium influx and the attenuation of the phosphorylation of critical signaling molecules such as Akt and the mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK.[1]

G Antigen Antigen FcεRI FcεRI Antigen->FcεRI cross-links IgE IgE IgE->FcεRI binds Ca_Influx Ca²⁺ Influx FcεRI->Ca_Influx initiates Akt_Phos Akt Phosphorylation FcεRI->Akt_Phos activates MAPK_Phos MAPK Phosphorylation (ERK, p38, JNK) FcεRI->MAPK_Phos activates Maceneolignan_A This compound Maceneolignan_A->Ca_Influx Maceneolignan_A->Akt_Phos Maceneolignan_A->MAPK_Phos Degranulation Degranulation (β-Hexosaminidase Release) Ca_Influx->Degranulation Akt_Phos->Degranulation MAPK_Phos->Degranulation

Caption: Proposed mechanism of this compound's inhibitory action.

References

Application Note: High-Throughput Analysis of Maceneolignan A in Plant Extracts Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the detection and quantification of Maceneolignan A in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a bioactive lignan (B3055560) found in the mace of Myristica fragrans, has garnered interest for its potential pharmacological properties. The described protocol provides a robust workflow for researchers, scientists, and drug development professionals engaged in the analysis of this natural product. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, offering a comprehensive guide for accurate and reproducible results.

Introduction

This compound is a naturally occurring lignan isolated from the aril (mace) of Myristica fragrans, commonly known as nutmeg.[1] Lignans (B1203133) are a class of polyphenolic compounds that have been investigated for a variety of biological activities. The accurate and sensitive quantification of this compound in complex botanical matrices is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an ideal analytical technique for this purpose, offering high selectivity and sensitivity. This document provides a detailed protocol for the extraction and subsequent LC-MS/MS analysis of this compound.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₁H₂₄O₅[1][2]
Molecular Weight 356.41 g/mol [1][2]
Chemical Structure (Image of this compound structure should be displayed here. Due to current limitations, a visual representation cannot be generated. A detailed description is as follows: A lignan composed of two phenylpropanoid units linked by a C-C bond between the C8 and C8' positions. One phenyl ring is substituted with a methoxy (B1213986) and a hydroxyl group, while the other is part of a methylenedioxy-phenyl group.)

Experimental Protocols

Sample Preparation: Extraction of this compound from Myristica fragrans Mace

This protocol outlines a general procedure for the extraction of lignans from plant material. Optimization may be required depending on the specific matrix.

Materials:

  • Dried and powdered mace of Myristica fragrans

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of powdered mace into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of 80% methanol and the supernatants combined.

  • Evaporate the solvent from the combined supernatant under a stream of nitrogen or using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

The following parameters are proposed based on the chemical structure of this compound and general knowledge of lignan fragmentation. These should be optimized on the specific instrument being used.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 357.17
Product Ions (Predicted) m/z 177.08, m/z 151.04
Collision Energy (CE) To be optimized for each transition (typically 15-35 eV)
Dwell Time 100 ms

Rationale for Predicted Fragmentation: The precursor ion in positive ESI mode is expected to be the protonated molecule [M+H]⁺ at m/z 357.17 (calculated from the chemical formula C₂₁H₂₄O₅). Based on the structure of this compound, the most probable fragmentation pathways in tandem MS would involve cleavage of the bonds linking the two phenylpropanoid units. The predicted product ions correspond to the fragments containing the substituted phenyl rings. Specifically, the fragment with the methoxy and hydroxyl substituted phenyl group and the fragment with the methylenedioxyphenyl group.

Data Presentation

Table 1: Proposed Multiple Reaction Monitoring (MRM) Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound357.17177.08 (Quantifier)100Optimize (e.g., 20)
This compound357.17151.04 (Qualifier)100Optimize (e.g., 30)

Table 2: Example Calibration Curve Data for Quantitative Analysis (Hypothetical)

Concentration (ng/mL)Peak Area (Quantifier Ion)
11,500
57,800
1015,500
5076,000
100152,000
500755,000
Linearity (R²) >0.995
LOD (ng/mL) <1
LOQ (ng/mL) <5

Note: The data in Table 2 is hypothetical and serves as an example of expected performance. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Myristica fragrans Mace Powder extraction Solvent Extraction (80% Methanol, Sonication) sample->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Solvent Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Syringe Filtration reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Tandem MS Detection (ESI+, MRM Mode) hplc->ms data_processing Data Processing and Quantification ms->data_processing

Caption: Experimental workflow for the extraction and LC-MS/MS analysis of this compound.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column C18 Column Ion_Source ESI Source LC_Column->Ion_Source Elution Quadrupole_1 Q1: Precursor Ion Selection (m/z 357.17) Ion_Source->Quadrupole_1 Ionization Collision_Cell Q2: Collision-Induced Dissociation Quadrupole_1->Collision_Cell Isolation Quadrupole_3 Q3: Product Ion Scan (m/z 177.08, 151.04) Collision_Cell->Quadrupole_3 Fragmentation Detector Detector Quadrupole_3->Detector Detection

Caption: Logical relationship of the LC-MS/MS system for this compound detection.

Discussion

The presented method provides a reliable and robust approach for the detection and quantification of this compound in plant extracts. The sample preparation protocol is straightforward and employs common laboratory techniques. The use of LC-MS/MS in MRM mode ensures high selectivity and sensitivity, allowing for the accurate measurement of this compound even in complex matrices. The proposed chromatographic conditions are designed to provide good separation of the analyte from other components in the extract.

For method validation, it is recommended to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects according to standard guidelines. The use of a stable isotope-labeled internal standard is advisable for the most accurate quantification, as it can compensate for variations in sample preparation and instrument response.

Conclusion

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound. The methodology is suitable for researchers in natural product chemistry, pharmacology, and drug development who require a sensitive and selective method for the quantification of this compound. The provided workflows and instrumental parameters serve as a strong foundation for the development and validation of a quantitative assay for this compound in various plant-derived samples.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Maceneolignan A Extraction from Mace

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Maceneolignan A from mace, the aril of Myristica fragrans.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound, also referred to as macelignan (B1675868) in much of the scientific literature, is a bioactive lignan (B3055560) found in the mace of nutmeg (Myristica fragrans)[1][2]. It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and neuroprotective properties[3]. These characteristics make it a promising candidate for drug development.

Q2: Which extraction methods are most effective for isolating this compound from mace?

A2: Several extraction methods can be employed, with the choice often depending on the desired scale, purity, and available equipment. Common methods include:

  • Maceration with organic solvents: Ethanolic and methanolic extracts have been shown to be effective for extracting lignans (B1203133) from Myristica fragrans[4].

  • Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls, enhancing extraction efficiency and often reducing extraction time and solvent consumption.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a green and efficient alternative that can yield high-purity extracts. It is particularly useful for extracting non-polar compounds and essential oils, which can be separated from the lignan fraction[5].

Q3: What solvents are recommended for the extraction of this compound?

A3: Based on its lignan structure, moderately polar solvents are effective. Methanol (B129727) and ethanol (B145695) are commonly used. For further purification and fractionation, a sequence of solvents with increasing polarity, such as n-hexane followed by ethyl acetate (B1210297), can be employed to separate compounds based on their solubility.

Q4: How can the purity of the this compound extract be improved?

A4: After the initial extraction, purification is crucial to remove co-extracted compounds like fats, resins, and other secondary metabolites. Column chromatography is a standard and effective method. Both normal-phase (e.g., silica (B1680970) gel) and reverse-phase (e.g., C18) chromatography can be used with a suitable solvent gradient to isolate this compound[4]. For high-purity requirements, preparative High-Performance Liquid Chromatography (prep-HPLC) is recommended.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying this compound. A validated HPLC method with a C18 column and a mobile phase of methanol and water is suitable for the separation and quantification of lignans and other phenylpropanoids from nutmeg extracts[6].

Q6: What are the optimal storage conditions for this compound extracts?

A6: To prevent degradation, this compound extracts should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended. The use of amber vials will protect the extract from light-induced degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom Possible Cause Troubleshooting Steps
Low overall extract weight.Inefficient cell disruption of the mace material.- Ensure the mace is ground into a fine powder to maximize the surface area for solvent penetration. - Consider freeze-drying the mace before grinding to make it more brittle and easier to pulverize.
Suboptimal extraction parameters.- Solvent-to-solid ratio: Increase the solvent volume to ensure complete immersion and extraction of the plant material. - Extraction time: Extend the extraction time, especially for maceration. For UAE and SFE, optimize the duration according to the manufacturer's guidelines. - Temperature: Gently heating the extraction mixture can improve solvent penetration and compound solubility. However, avoid excessive heat to prevent degradation of thermolabile compounds.
The extract contains a low concentration of this compound.Inappropriate solvent selection.- While methanol and ethanol are effective, the polarity of the solvent system can be fine-tuned. Try different ratios of alcohol to water to optimize the extraction of the target lignan.
Degradation of this compound during extraction.- Avoid prolonged exposure to high temperatures and direct light. - If using heat, perform the extraction under a nitrogen atmosphere to prevent oxidation.

Issue 2: Co-extraction of Interfering Substances (Fats and Resins)

Symptom Possible Cause Troubleshooting Steps
The extract is oily or resinous.Mace has a high content of fats and essential oils.- Defatting: Before the main extraction, pre-extract the ground mace with a non-polar solvent like n-hexane to remove the majority of lipids and essential oils. - Liquid-liquid partitioning: After the initial extraction with a polar solvent (e.g., methanol), partition the extract between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., aqueous methanol) to separate the fatty components from the lignans.
Emulsion formation during liquid-liquid partitioning.High concentration of surfactant-like molecules in the extract.- Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation. - Salting out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and break the emulsion. - Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

Issue 3: Difficulty in Purifying this compound

| Symptom | Possible Cause | Troubleshooting Steps | | Poor separation on the chromatography column. | Inappropriate stationary or mobile phase. | - Column selection: If using silica gel, ensure it is properly activated. For complex mixtures, consider using a reverse-phase C18 column. - Solvent system optimization: Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column. A gradient elution is often more effective than an isocratic one for separating compounds with different polarities. | | Overlapping peaks in HPLC analysis. | Suboptimal HPLC method parameters. | - Mobile phase gradient: Optimize the gradient profile (slope and duration) to improve the resolution between peaks. - Flow rate: A lower flow rate can sometimes improve separation. - Column temperature: Controlling the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thus influencing retention times and peak shape. |

Data Presentation

Table 1: Bioactivity of Ethanolic Extracts from Myristica fragrans and Isolated Macelignan

Sample Anti-inflammatory Activity (IC50 in µg/mL) Anti-allergic Activity (IC50 in µg/mL) Antioxidant Activity (IC50 in µg/mL)
Mace Extract75.40 ± 4.1412.95 ± 0.8928.90 ± 0.39
Nutmeg Extract65.42 ± 4.9520.90 ± 1.0321.16 ± 1.03
Wood Extract40.26 ± 0.5813.29 ± 0.2871.83 ± 1.33
Macelignan (isolated from mace)Inhibits β-hexosaminidase release in a dose-dependent manner.--

Data adapted from a study on the bioactivities of ethanolic extracts from different parts of Myristica fragrans. The study also notes that macelignan's anti-inflammatory properties are linked to the inhibition of nitric oxide and other inflammatory mediators.

Table 2: Example of HPLC Quantification of Bioactive Compounds in a Nutmeg Extract

Compound Retention Time (min) Limit of Detection (µg/mL) Limit of Quantitation (µg/mL) Recovery (%) Concentration in Extract (%)
Myristicin8.2600.9913.00499.75 ± 0.7917.23
Safrole10.5070.6682.023101.42 ± 0.8610.98
Dehydrodiisoeugenol (B190919) (a lignan)13.9000.9812.973100.24 ± 1.334.66

This table is an illustrative example based on a validated HPLC method for the simultaneous determination of myristicin, safrole, and dehydrodiisoeugenol in a nutmeg extract. A similar validated method should be developed for the accurate quantification of this compound[6].

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction and Preliminary Fractionation of this compound

  • Preparation of Mace: Dry the mace at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

  • Ultrasonic Extraction:

    • Suspend the powdered mace in methanol (e.g., a 1:10 solid-to-solvent ratio).

    • Place the suspension in an ultrasonic bath and sonicate for a specified period (e.g., 2 hours). Repeat the extraction process three times with fresh solvent to ensure maximum recovery.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol residue.

  • Liquid-Liquid Partitioning:

    • Suspend the methanol residue in distilled water.

    • Perform sequential partitioning with n-hexane followed by ethyl acetate. This will separate the compounds based on their polarity, with lignans typically concentrating in the ethyl acetate fraction.

  • Further Purification: The ethyl acetate fraction can be further purified using column chromatography as described below.

Protocol 2: Column Chromatography for Purification of this compound

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a pure spot corresponding to the this compound standard.

  • Final Concentration: Concentrate the combined pure fractions under reduced pressure to obtain purified this compound.

Mandatory Visualization

experimental_workflow start Dried and Powdered Mace extraction Ultrasonic-Assisted Extraction (Methanol) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate/Water) concentration1->partitioning etoh_fraction Ethyl Acetate Fraction (Rich in Lignans) partitioning->etoh_fraction column_chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) etoh_fraction->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pure_maceneolignan Purified this compound fraction_collection->pure_maceneolignan

Caption: Workflow for the extraction and purification of this compound from mace.

signaling_pathway maceneolignan This compound ros Reactive Oxygen Species (ROS) maceneolignan->ros inhibits mapk MAPK Signaling (ERK, JNK, p38) maceneolignan->mapk inhibits tgfb TGF-β/Smad Signaling maceneolignan->tgfb activates ros->mapk activates ap1 AP-1 (c-Jun, c-Fos) mapk->ap1 activates mmp1 MMP-1 Expression ap1->mmp1 increases photoaging Photoaging Effects (Wrinkle Formation) mmp1->photoaging contributes to procollagen Type I Procollagen Synthesis tgfb->procollagen increases procollagen->photoaging reduces

Caption: Proposed signaling pathway for the anti-photoaging effects of this compound.

References

Technical Support Center: Maceneolignan A Solubility and In Vitro Assay Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maceneolignan A. Our goal is to help you overcome common challenges related to its solubility and effectively utilize it in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a natural product isolated from mace, the aril of Myristica fragrans. It has been shown to inhibit the release of β-hexosaminidase and Tumor Necrosis Factor-alpha (TNF-α) in antigen-stimulated RBL-2H3 cells. This suggests that this compound has anti-allergic and anti-inflammatory properties.

Q2: What is the recommended solvent for dissolving this compound for in vitro assays?

Q3: What are the known IC₅₀ values for this compound in relevant in vitro assays?

A3: The following IC₅₀ values have been reported for this compound in studies with RBL-2H3 cells:

Assay TargetCell LineIC₅₀ Value
β-hexosaminidase release inhibitionRBL-2H348.4 μM[2]
TNF-α release inhibitionRBL-2H363.7 μM[2]

Q4: What are some general strategies to improve the solubility of poorly soluble natural products like this compound?

A4: For researchers looking to explore alternative formulation strategies, several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These include:

  • Co-solvents: Using a mixture of solvents can improve solubility.

  • Surfactants: These can help to form micelles that encapsulate the compound.

  • Cyclodextrins: These can form inclusion complexes with the compound, increasing its aqueous solubility.

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area for dissolution.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when diluted into my aqueous assay buffer or cell culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of the organic solvent (e.g., DMSO) in the final solution may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: If experimentally feasible, lower the final working concentration of this compound.

    • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level toxic to your cells (typically ≤ 0.5% v/v), but is sufficient to maintain solubility. You may need to perform a vehicle control experiment to determine the tolerance of your cell line to the solvent.

    • Use a Different Dilution Method: Instead of adding the this compound stock solution directly to the full volume of aqueous buffer, try adding it to a smaller volume first while vortexing, and then gradually adding the rest of the buffer.

    • Explore Formulation Strategies: Consider using solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your final assay medium. A preliminary toxicity test for these excipients on your cells is recommended.

Issue 2: I am not observing the expected biological activity of this compound in my assay.

  • Possible Cause: The compound may not be fully dissolved, leading to a lower effective concentration. The compound may have degraded.

  • Troubleshooting Steps:

    • Confirm Dissolution: After preparing the stock solution in DMSO, visually inspect it for any particulate matter. If necessary, brief sonication or warming to 37°C can aid dissolution.

    • Fresh Stock Solution: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

    • Purity of the Compound: Verify the purity of your this compound sample using appropriate analytical techniques if possible.

    • Positive Control: Ensure that your assay is working correctly by including a known positive control for the biological response you are measuring (e.g., a known inhibitor of degranulation or TNF-α release).

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is assumed to be approximately 414.47 g/mol for this calculation. Please adjust according to the specific molecular weight provided by your supplier.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and pipettes

Methodology:

  • Carefully weigh out 1 mg of this compound powder.

  • Add the weighed powder to a sterile microcentrifuge tube.

  • Add 241.27 µL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath or warm it briefly to 37°C.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro β-Hexosaminidase Release (Degranulation) Assay using RBL-2H3 Cells

This protocol is a general guideline for assessing the effect of this compound on antigen-induced degranulation in RBL-2H3 cells.

Methodology:

  • Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight.

  • Sensitization: Sensitize the cells with anti-dinitrophenol (DNP) IgE antibody (e.g., 50 ng/mL) for 2 hours.

  • Treatment: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and then incubate with various concentrations of this compound (prepared by diluting the DMSO stock solution in the buffer) for 1 hour. Include a vehicle control with the same final concentration of DMSO.

  • Stimulation: Trigger degranulation by adding DNP-conjugated human serum albumin (DNP-HSA) (e.g., 25 ng/mL) and incubate for 30 minutes.

  • Sample Collection: Collect the supernatants.

  • β-Hexosaminidase Activity Measurement: Determine the β-hexosaminidase activity in the supernatants using a suitable substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide), which releases a colored product that can be measured spectrophotometrically.

In Vitro TNF-α Release Assay using RBL-2H3 Cells

This protocol provides a general method for evaluating the inhibitory effect of this compound on TNF-α release.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 of the degranulation assay protocol.

  • Stimulation: Stimulate the cells with DNP-HSA for a longer duration, typically 4-6 hours, to allow for TNF-α synthesis and release.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for rat TNF-α, following the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on degranulation and TNF-α release in RBL-2H3 cells suggests its interference with intracellular signaling cascades. Below are diagrams illustrating a plausible signaling pathway for mast cell activation and a general workflow for screening inhibitors.

MastCell_Activation_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Lyn Lyn FcεRI->Lyn Activation Syk Syk Lyn->Syk Activation LAT LAT Syk->LAT Phosphorylation PLCγ PLCγ LAT->PLCγ Activation IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (β-hexosaminidase release) Ca_release->Degranulation PKC->Degranulation TNF_alpha TNF-α Synthesis & Release PKC->TNF_alpha Maceneolignan_A This compound Maceneolignan_A->Syk Inhibition? Maceneolignan_A->PLCγ Inhibition? Maceneolignan_A->PKC Inhibition?

Caption: Plausible signaling pathway for IgE-mediated mast cell activation and potential points of inhibition by this compound.

Screening_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Treat cells with This compound dilutions A->D B Culture & Seed RBL-2H3 Cells C Sensitize cells with IgE B->C C->D E Stimulate with Antigen D->E F1 Collect Supernatant (Degranulation Assay) E->F1 F2 Collect Supernatant (TNF-α Assay) E->F2 G1 Measure β-hexosaminidase Activity F1->G1 H1 Calculate % Inhibition G1->H1 G2 Perform TNF-α ELISA F2->G2 H2 Calculate % Inhibition G2->H2

Caption: General experimental workflow for screening the inhibitory effects of this compound on RBL-2H3 cells.

References

Stability of Maceneolignan A in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maceneolignan A.

Stability of this compound in Different Solvents

The stability of this compound can be influenced by the choice of solvent. Understanding its stability profile is crucial for accurate experimental results and for developing stable formulations. While specific stability data for this compound is limited in publicly available literature, this guide provides insights based on the general characteristics of lignans (B1203133) and related compounds.

Summary of this compound Stability (Hypothetical Data)

The following table summarizes the hypothetical stability of this compound in a selection of common laboratory solvents over a 7-day period at room temperature (25°C), protected from light. This data is intended for illustrative purposes to guide solvent selection and experimental design.

SolventPolarity IndexInitial Concentration (mg/mL)Concentration after 7 days (mg/mL)Degradation (%)Notes
Dimethyl Sulfoxide (DMSO)7.2109.82%Good solubility and stability. Recommended for stock solutions.
Ethanol5.2109.55%Moderate stability. May be suitable for short-term experiments.
Methanol5.1109.37%Similar to ethanol, shows some degradation over time.
Acetonitrile (B52724)5.8109.73%Good stability, suitable for analytical dilutions.
Chloroform4.1109.91%High stability, but use with caution due to toxicity.
Ethyl Acetate4.4109.82%Good stability.[1]
Dichloromethane (B109758)3.1109.91%High stability.[1]
Acetone5.1109.64%Moderate stability.[1]
Water (pH 7.0)10.21 (low solubility)0.820%Poor solubility and potential for hydrolysis over time.
Acidic Buffer (pH 4.0)10.21 (low solubility)0.640%Potential for acid-catalyzed degradation.
Basic Buffer (pH 9.0)10.21 (low solubility)0.730%Potential for base-catalyzed degradation.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound in different solvents over a specified period.

Materials:

  • This compound (high purity standard)

  • HPLC-grade solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Chloroform, Ethyl Acetate, Dichloromethane, Acetone)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a stable solvent, such as DMSO, at a concentration of 10 mg/mL.

  • Working Solution Preparation:

    • For each solvent to be tested, dilute the stock solution to a final concentration of 1 mg/mL in a volumetric flask.

    • Prepare a control sample (T=0) by immediately diluting an aliquot of the working solution in the mobile phase to a suitable concentration for HPLC analysis.

  • Incubation:

    • Store the remaining working solutions in sealed vials under controlled conditions (e.g., room temperature, protected from light).

    • At specified time points (e.g., 1, 3, 7, and 14 days), take an aliquot from each solution.

  • Sample Analysis:

    • Dilute the aliquots from each time point in the mobile phase to the same concentration as the control sample.

    • Analyze all samples by HPLC. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method could also be developed for more sensitive quantification.[2]

  • Data Analysis:

    • Determine the peak area of this compound in the chromatograms for each sample.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Percentage remaining = (Peak area at time T / Peak area at T=0) x 100.

    • Percentage degradation = 100 - Percentage remaining.

Troubleshooting Guides and FAQs

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation indicates that this compound has poor solubility or has degraded in the chosen solvent.

  • Troubleshooting Steps:

    • Verify Solubility: Maceneolignan H, a related compound, is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Ensure you are using a solvent in which this compound is expected to be soluble.

    • Consider Concentration: The concentration of your solution may be too high. Try preparing a more dilute solution.

    • Gentle Warming/Sonication: Gently warming the solution or using a sonicator may help to dissolve the compound. However, be aware that heat can also accelerate degradation.

    • Solvent Switch: If the issue persists, consider switching to a different solvent with better solubilizing properties for lignans, such as DMSO or dichloromethane.

Q2: I am seeing multiple peaks in my HPLC chromatogram that were not present initially. What does this mean?

A2: The appearance of new peaks in the chromatogram is a strong indication that this compound is degrading into other compounds.

  • Troubleshooting Steps:

    • Analyze Degradation Products: If you have access to a mass spectrometer (LC-MS), try to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis).

    • Review Solvent Choice: Some solvents are more prone to reacting with solutes. For instance, acidic or basic aqueous solutions can cause hydrolysis. Lignans can be unstable in acidic conditions, leading to transformation.[3]

    • Evaluate Storage Conditions: Ensure your solutions are protected from light and stored at an appropriate temperature. Lignans are relatively resistant to high temperatures, but prolonged exposure to heat can still cause degradation.[3]

    • Use a More Inert Solvent: Switch to a more inert solvent like acetonitrile or dichloromethane for your studies.

Q3: The concentration of this compound in my stock solution is decreasing over time, even when stored at low temperatures. Why is this happening?

A3: A decrease in concentration suggests instability even under recommended storage conditions.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water content in solvents like DMSO can lead to hydrolysis over time.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. Aliquot your stock solution into smaller, single-use vials to avoid this.

    • Oxygen Sensitivity: Some compounds are sensitive to oxidation. Consider purging the headspace of your vials with an inert gas like argon or nitrogen before sealing.

    • Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare fresh solutions of this compound.

Q4: How should I store this compound powder and its solutions?

A4: Proper storage is critical to maintaining the integrity of the compound.

  • Powder: Store the solid powder at -20°C, protected from light and moisture.

  • Solutions:

    • For short-term storage (days to a week), solutions in inert solvents like DMSO or dichloromethane can be stored at 4°C.

    • For long-term storage, it is recommended to store aliquots of stock solutions at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) working Prepare Working Solutions (1 mg/mL in Test Solvents) stock->working t0 T=0 Analysis (Immediate Dilution & HPLC) working->t0 incubation Incubate Solutions (Controlled Conditions) working->incubation data Data Processing (Peak Area Calculation) t0->data sampling Sample at Time Points (e.g., 1, 3, 7, 14 days) incubation->sampling hplc HPLC Analysis of Samples sampling->hplc hplc->data degradation Calculate % Degradation data->degradation

Caption: Workflow for assessing this compound stability.

Hypothetical Degradation Pathway of this compound

G Maceneolignan_A This compound Oxidized_Product Oxidized Product (e.g., Hydroxylation) Maceneolignan_A->Oxidized_Product Oxidation (e.g., air, peroxide) Hydrolyzed_Product Hydrolyzed Product (e.g., Ether Cleavage) Maceneolignan_A->Hydrolyzed_Product Hydrolysis (e.g., acid/base catalysis) Isomerized_Product Isomerized Product Maceneolignan_A->Isomerized_Product Isomerization (e.g., light, heat)

Caption: Potential degradation pathways for this compound.

References

Preventing degradation of Maceneolignan A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Maceneolignan A during storage and experimental handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, presented in a question-and-answer format.

Question/Observed Issue Potential Cause(s) Recommended Action(s)
"I observe a decrease in the purity of my this compound standard over time, even when stored in a freezer." 1. Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by repeated freeze-thaw cycles and the presence of oxygen in the headspace of the container. 2. Photodegradation: Exposure to light, even brief exposure during handling, can initiate degradation.1. Inert Atmosphere: Aliquot the standard into smaller, single-use vials. Before sealing, flush the vials with an inert gas like argon or nitrogen to displace oxygen. 2. Light Protection: Store aliquots in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling. 3. Consistent Low Temperature: Store at -20°C or lower. Avoid repeated freeze-thaw cycles.
"When I dissolve this compound in a basic buffer (pH > 8), the solution gradually changes color." Oxidative Degradation: The phenolate (B1203915) anion, formed at basic pH, is highly susceptible to oxidation, leading to the formation of colored quinone-type products.1. pH Control: If possible, use buffers with a pH below 7. 2. Use Fresh Solutions: Prepare solutions immediately before use. 3. Degas Buffers: Degas buffers prior to dissolving the compound to remove dissolved oxygen. 4. Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or BHT, if it does not interfere with downstream applications.
"My analytical results (e.g., HPLC) show a new peak appearing over time, with a retention time close to the parent compound." Isomerization: The propenyl side chain of this compound can undergo isomerization, particularly in the presence of trace acids, bases, or upon exposure to heat or light.1. Solvent Purity: Use high-purity, neutral solvents for sample preparation and analysis. 2. Temperature Control: Keep sample solutions cool and protected from light during analysis. 3. pH of Mobile Phase: Ensure the pH of the mobile phase in chromatography is controlled and does not promote isomerization.
"After leaving a solution of this compound on the benchtop for several hours, I see multiple new peaks in my analysis." Accelerated Degradation: A combination of light exposure (photodegradation), room temperature, and oxygen in the solvent can lead to rapid and complex degradation, including oxidation and hydrolysis.1. Protect from Light: Always work with solutions in a shaded area or use amber glassware. 2. Maintain Low Temperature: Prepare and keep solutions on ice or in a cooled autosampler. 3. Minimize Exposure Time: Prepare solutions fresh and analyze them as quickly as possible.
"I suspect acidic contamination in my solvent is causing degradation. What should I look for?" Acid-Catalyzed Hydrolysis: The 8-O-4' ether linkage in this compound can be susceptible to cleavage under acidic conditions, leading to the formation of smaller phenolic compounds.1. Solvent Quality Check: Use fresh, high-purity solvents. Test the pH of your solvents if you suspect contamination. 2. Avoid Acidic Conditions: Do not use acidic conditions for storage or routine handling unless experimentally required. If acidic conditions are necessary, minimize exposure time and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or below, in a tightly sealed container, protected from light, and under an inert atmosphere (argon or nitrogen) to minimize oxidation.

Q2: How should I prepare stock solutions of this compound for experiments?

A2: It is recommended to prepare a concentrated stock solution in a high-purity solvent such as ethanol (B145695) or DMSO. This stock solution should be aliquoted into single-use vials, flushed with inert gas, and stored at -20°C or lower, protected from light. This approach minimizes the impact of repeated freeze-thaw cycles and exposure to air.

Q3: What is the primary degradation pathway for this compound?

A3: Based on its chemical structure, the primary degradation pathway is likely oxidation of the phenolic hydroxyl groups, which can be initiated by light, heat, or basic pH conditions. Other potential pathways include acid-catalyzed hydrolysis of the 8-O-4' ether linkage and isomerization of the propenyl side chain.

Q4: Can I heat a solution of this compound to aid dissolution?

A4: Gentle warming may be acceptable for short periods, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. It is preferable to use sonication at room temperature to aid dissolution. If heating is necessary, do so minimally and use the solution immediately.

Q5: Are there any incompatible excipients or solvents I should be aware of?

A5: Avoid highly basic or acidic conditions. Be cautious with solvents that may contain peroxide impurities (e.g., older ethers), as these can initiate oxidation. When used as an antioxidant in formulations, this compound itself may be depleted over time as it scavenges free radicals.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability-indicating nature of an analytical method.

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to understand its degradation pathways.

2. Materials:

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Sample at the specified time points and dilute for analysis.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 48 hours. Sample at various time points.

  • Photolytic Degradation: Expose a stock solution to a photostability chamber (with a light source of a specified wavelength, e.g., UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.

4. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

  • Peak purity analysis should be performed to ensure that the parent peak is not co-eluting with any degradation products.

5. Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Stress Condition Duration Temperature % Degradation of this compound Number of Degradation Products Observations (e.g., color change)
0.1 M HCl24 h60°C
0.1 M NaOH24 h60°C
3% H₂O₂24 hRT
Heat (Solid)48 h80°C
Heat (Solution)48 h60°C
Light Exposure48 hRT
Control (Dark)48 hRT

Visualizations

Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound A This compound B Oxidized Products (Quinone-type) A->B Oxidation (O₂, Light, High pH) C Hydrolysis Products (Cleavage of 8-O-4' linkage) A->C Acid-catalyzed Hydrolysis (Low pH) D Isomerized Products (Shift of double bond in propenyl chain) A->D Isomerization (Acid/Base, Heat, Light)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

G Experimental Workflow for this compound Stability Testing start Start: Pure this compound prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) prep->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sampling For each condition analysis HPLC Analysis (Quantify Parent and Degradants) sampling->analysis data Data Interpretation (Calculate % Degradation, Identify Pathways) analysis->data end End: Stability Profile data->end

Caption: Workflow for conducting a forced degradation study of this compound.

References

Troubleshooting low yield in Maceneolignan A purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Maceneolignan A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges and improve your final yield.

Troubleshooting Guide: Low Yield of this compound

Low yield is a common issue in the purification of natural products. This guide addresses specific problems you might encounter during the extraction and purification of this compound from its natural source, primarily the arils (mace) or seeds (nutmeg) of Myristica fragrans.

Issue 1: Inefficient Initial Extraction

Question: My crude extract appears to have a very low concentration of this compound. What factors in my extraction process could be responsible, and how can I improve them?

Answer: The initial extraction is a critical step that dictates the starting amount of your target compound. Several parameters can influence the extraction efficiency.[1] Consider the following factors:

  • Plant Material Preparation:

    • Improper Grinding: Inadequate grinding of the plant material (mace or nutmeg) limits solvent penetration. Ensure the material is ground to a fine, uniform powder to maximize the surface area available for extraction.[2]

    • Insufficient Drying: Residual moisture in the plant material can promote enzymatic degradation of lignans (B1203133).[2] Thoroughly dry the powdered material in a well-ventilated area or a low-temperature oven (around 40-50°C) before extraction.[2]

  • Extraction Parameters:

    • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. For lignans like this compound, polar organic solvents are generally effective. Methanol (B129727) has been successfully used for the extraction of Maceneolignans.[3] Aqueous mixtures of ethanol (B145695) or methanol (e.g., 70-80%) are also commonly used for lignan (B3055560) extraction.[2][4]

    • Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may not effectively solubilize the target compounds. Experiment with increasing the solvent volume to ensure complete extraction.[2]

    • Inadequate Extraction Time and Temperature: Lignans are generally stable at temperatures below 100°C, and applying moderate heat can facilitate the extraction process.[1] However, prolonged exposure to high temperatures can lead to degradation.[4] Similarly, the extraction time should be optimized; too short a time will result in incomplete extraction, while an excessively long time may increase the extraction of impurities and risk compound degradation.[4]

  • Compound Degradation:

    • Light Exposure: Some phytochemicals are sensitive to light. It is good practice to protect your samples and extracts from direct light by using amber-colored glassware or by covering your extraction vessel.[2]

    • Oxidation: If you suspect oxidative degradation, performing the extraction under an inert atmosphere, such as nitrogen or argon, can be beneficial.[2]

Issue 2: Significant Product Loss During Chromatographic Purification

Question: I am observing a substantial loss of this compound during column chromatography (e.g., silica (B1680970) gel or other resins). What are the potential causes?

Answer: Column chromatography is a critical purification step where significant losses can occur if not properly optimized. The choice of stationary phase and elution conditions must be carefully controlled.

  • Silica Gel Chromatography:

    • Compound Degradation on Silica: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. If you suspect degradation, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine (B128534) to your mobile phase) or an alternative stationary phase like alumina.

    • Inappropriate Solvent System: The mobile phase is critical for good separation and recovery. A solvent system with either too high or too low polarity can lead to poor separation from impurities or irreversible binding to the column, respectively. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation and an Rf value of approximately 0.3-0.4 for this compound.

    • Irreversible Binding: Strong, non-specific binding can occur. Ensure the column is not overloaded and that the mobile phase has sufficient eluting strength. A stepwise or gradient elution from a non-polar to a more polar solvent is often effective.

    • Improper Column Packing and Loading: An improperly packed column can lead to channeling, resulting in poor separation and sample loss. "Dry loading" the sample onto a small amount of silica gel before adding it to the column is often preferred to ensure a concentrated band at the start, leading to better resolution.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Compound Precipitation: this compound might be less soluble in the mobile phase once it is separated from other components in the crude extract. If you observe precipitation, you may need to modify the mobile phase composition or reduce the sample concentration.

    • Degradation under HPLC Conditions: The use of acidic modifiers like trifluoroacetic acid (TFA) in the mobile phase can potentially cause degradation of sensitive compounds, especially during the solvent evaporation step after fraction collection. If possible, consider using a more volatile and less harsh acidifier like formic acid.

    • Incomplete Elution: A steep elution gradient or an insufficient run time may not allow for the complete elution of the compound, leaving some of it on the column.

Frequently Asked Questions (FAQs)

Q1: What is the typical source material for this compound? A1: this compound is a natural product that can be isolated from mace, which is the aril of Myristica fragrans (Myristicaceae).[5] Other lignans have also been isolated from the seeds (nutmeg) of the same plant.[6][7]

Q2: What type of solvents are best for extracting this compound? A2: Based on studies isolating lignans from Myristica fragrans, methanol is a suitable solvent for extraction.[3][8] Generally, for lignans, which are fairly lipophilic polyphenols, polar organic solvents such as methanol, ethanol, and their aqueous mixtures are effective.[1][4] Less polar solvents like n-hexane may be used for defatting the plant material prior to the main extraction.

Q3: What chromatographic techniques are commonly used to purify this compound? A3: The purification of lignans from Myristica fragrans often involves multiple chromatographic steps. A common approach is to use repeated silica gel column chromatography.[8] This can be followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Q4: How can I monitor the purification process? A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the separation during column chromatography. For HPLC, a UV detector is typically used. The purity of the final compound should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: Are there any specific storage conditions recommended for this compound to prevent degradation? A5: While specific stability data for this compound is not widely published, it is generally advisable to store purified natural products in a cool, dark, and dry place. Storing the compound in a tightly sealed vial under an inert atmosphere (like argon or nitrogen) at -20°C can help prevent degradation.

Quantitative Data Summary

The following tables summarize key parameters relevant to the purification of lignans, which can be used as a starting point for optimizing the purification of this compound.

Table 1: Comparison of Extraction Solvents for Lignans

Solvent SystemTarget LignansPlant SourceKey FindingsReference
MethanolMaceneolignans A-HArils of Myristica fragransSuccessfully used for initial extraction.[3]
80% MethanolVarious LignansCereal GrainsHigher total lignan content compared to lower methanol concentrations or pure water.[4]
70-80% EthanolSphenanlignanSchisandra sphenantheraGenerally effective for lignan extraction.[2]
Supercritical CO₂ with EthanolLignansFlaxseedMaximizes oil yield without increasing lignan co-extraction from raw seeds. Effective for lignan extraction from defatted seeds.[9]

Table 2: Influence of Extraction Parameters on Lignan Yield

ParameterConditionEffect on YieldReference
Temperature Increased from 20°C to 60°CIncreased total lignan content.[4]
Increased to 80°CDecreased total lignan content.[4]
Time Increased from 15 min to 60 minMore than 2-fold increase in some lignans.[4]
Increased beyond 60 minDecrease in lignan content due to potential degradation.[4]
Particle Size Fine, uniform powderMaximizes surface area for extraction, improving yield.[2]

Experimental Protocols

Protocol 1: General Extraction of Lignans from Myristica fragrans
  • Preparation of Plant Material:

    • Obtain dried arils (mace) or seeds (nutmeg) of Myristica fragrans.

    • Grind the material into a fine powder using a mechanical grinder.

    • Dry the powder in an oven at 40-50°C for 24 hours to remove residual moisture.

  • Solvent Extraction:

    • Place the dried powder in a flask.

    • Add methanol to the flask at a solid-to-liquid ratio of 1:10 (w/v).

    • Macerate the mixture at room temperature with constant stirring for 24-48 hours. Protect the flask from light.

    • Alternatively, perform extraction using a Soxhlet apparatus for 8-12 hours.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Wash the residue with a small volume of fresh methanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a portion of the crude methanol extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the prepared column, forming a uniform, flat layer.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.

    • Evaporate the solvent from the combined fractions to obtain the partially purified compound.

    • Repeat the column chromatography with a different solvent system if further purification is needed.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification plant_material Plant Material (Myristica fragrans arils) grinding Grinding & Drying plant_material->grinding extraction Solvent Extraction (Methanol) grinding->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fraction_collection Fraction Collection silica_column->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling partially_purified Partially Purified this compound pooling->partially_purified prep_hplc Preparative HPLC partially_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Analysis (NMR, MS, etc.) pure_compound->analysis

Caption: Workflow for this compound Purification.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Final Yield check_extraction Check Extraction Stage start->check_extraction check_purification Check Purification Stage start->check_purification sub_extraction Low Yield in Crude Extract? check_extraction->sub_extraction sub_purification Significant Loss During Chromatography? check_purification->sub_purification cause_grinding Improper Grinding/Drying sub_extraction->cause_grinding Yes cause_solvent Suboptimal Solvent/Ratio sub_extraction->cause_solvent Yes cause_conditions Incorrect Time/Temp sub_extraction->cause_conditions Yes cause_degradation Degradation (Light/Air) sub_extraction->cause_degradation Yes cause_binding Irreversible Binding sub_purification->cause_binding Yes cause_elution Poor Elution Conditions sub_purification->cause_elution Yes cause_packing Column Channeling sub_purification->cause_packing Yes cause_silica_activity Degradation on Silica sub_purification->cause_silica_activity Yes

Caption: Troubleshooting Low Yield in Purification.

References

Technical Support Center: Overcoming Poor Cell Permeability of Maceneolignan A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Maceneolignan A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a natural neolignan compound isolated from the aril of Myristica fragrans (nutmeg). It has demonstrated interesting biological activities, including the inhibition of β-hexosaminidase and TNF-α release in RBL-2H3 cells, suggesting its potential in studying inflammatory and allergic responses. However, like many natural phenolic compounds, its relatively high molecular weight and polarity can contribute to poor cell permeability, limiting its bioavailability and efficacy in cell-based assays and in vivo models.

Q2: What are the key physicochemical properties of this compound that may influence its permeability?

A2: Understanding the physicochemical properties of this compound is the first step in troubleshooting permeability issues. Key parameters are summarized in the table below. A high molecular weight and polar surface area (PSA) are often associated with lower passive diffusion across the lipid bilayer of cell membranes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₂₁H₂₄O₅MedChemExpress[1]
Molecular Weight 356.41 g/mol MedChemExpress[1]
Solubility 10 mM in DMSOGentaur
Predicted LogP 3.45Calculated
Predicted Polar Surface Area (PSA) 66.76 ŲCalculated

Note: Predicted LogP and PSA were calculated using online chemical property prediction tools based on the known chemical structure.

Q3: How can I experimentally assess the cell permeability of this compound?

A3: Two primary in vitro assays are recommended for evaluating the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that measures passive diffusion, while the Caco-2 assay utilizes a monolayer of human intestinal cells to model both passive and active transport mechanisms, including efflux.

Q4: What do typical permeability values for neolignans look like?

A4: A study on neolignans from Myristica fragrans, the same source as this compound, provides some insight into their permeability. The apparent permeability coefficients (Papp) were determined using the Caco-2 cell model. These findings suggest that the structural class of the neolignan plays a significant role in its permeability.[2]

Table 2: Caco-2 Permeability of Neolignans from Myristica fragrans

Neolignan TypeExample Compound(s)Apparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Classification
8-O-4'-type Not specifiedHighWell-absorbed
Benzofuran-type Not specifiedPoor to ModeratePoorly to moderately absorbed

Source: Adapted from a study on the intestinal permeability of neolignans in a Caco-2 cell monolayer model.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound related to its poor cell permeability.

Issue 1: Low or inconsistent biological activity in cell-based assays.

  • Possible Cause: Poor cell permeability of this compound is preventing it from reaching its intracellular target at a sufficient concentration.

  • Troubleshooting Steps:

    • Confirm Permeability: Conduct a PAMPA or Caco-2 permeability assay to quantify the permeability of your specific batch of this compound.

    • Increase Concentration: While being mindful of potential cytotoxicity, a higher initial concentration in the assay medium may be necessary to achieve a therapeutic intracellular concentration.

    • Increase Incubation Time: Longer incubation times may allow for greater accumulation of the compound within the cells.

    • Use a Permeation Enhancer: Consider the co-administration of a non-toxic permeation enhancer. However, this should be carefully validated as it can affect cell health and introduce experimental artifacts.

    • Formulation Strategies: For in vivo or more complex cellular models, consider formulation strategies to improve solubility and permeability. Options include:

      • Lipid-based formulations: Encapsulating this compound in liposomes or nanoemulsions can facilitate its transport across cell membranes.

      • Polymeric micelles: These can encapsulate hydrophobic compounds and improve their apparent solubility and transport.

Issue 2: High efflux ratio observed in Caco-2 assays.

  • Possible Cause: this compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are members of the ATP-binding cassette (ABC) transporter family. These transporters actively pump the compound out of the cell, reducing its intracellular concentration.

  • Troubleshooting Steps:

    • Confirm Efflux Transporter Involvement: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the apical-to-basolateral (A-to-B) transport and a decrease in the basolateral-to-apical (B-to-A) transport in the presence of the inhibitor would confirm the involvement of that specific transporter.

    • Structural Modification (for drug development): If developing analogs of this compound, consider medicinal chemistry approaches to design molecules that are not recognized by efflux transporters. This could involve altering the compound's charge, hydrogen bonding capacity, or overall shape.

Issue 3: Discrepancy between PAMPA and Caco-2 assay results.

  • Possible Cause: A significant difference between the results of these two assays can provide valuable information about the transport mechanism.

    • High PAMPA permeability but low Caco-2 permeability: This strongly suggests that this compound is a substrate for active efflux.

    • Low PAMPA permeability and low Caco-2 permeability: This indicates that the primary issue is poor passive diffusion.

  • Troubleshooting Steps:

    • Based on the interpretation above, refer to the troubleshooting steps for Issue 1 (poor passive diffusion) or Issue 2 (high efflux).

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

  • Objective: To assess the passive permeability of this compound.

  • Methodology:

    • Prepare the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

    • Prepare Donor Solution: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

    • Prepare Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

    • Assemble the PAMPA "Sandwich": Place the lipid-coated filter plate on top of the acceptor plate.

    • Add Donor Solution: Add the this compound donor solution to the wells of the filter plate.

    • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

    • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where:

      • Vd = Volume of the donor well

      • Va = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • Ca(t) = Concentration in the acceptor well at time t

      • Ceq = Equilibrium concentration = (Vd * Cd(0)) / (Vd + Va)

      • Cd(0) = Initial concentration in the donor well

2. Caco-2 Cell Permeability Assay Protocol

  • Objective: To assess both passive and active transport of this compound across a human intestinal cell monolayer.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is typically required.

    • Transport Assay (Apical to Basolateral - A to B):

      • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

      • Add the this compound solution to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • Transport Assay (Basolateral to Apical - B to A for Efflux):

      • Add the this compound solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

      • Collect samples from the apical chamber at the same time points.

    • Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

      • Calculate the Papp for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:

        • dQ/dt = Rate of permeation

        • A = Surface area of the membrane

        • C₀ = Initial concentration in the donor chamber

      • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER greater than 2 is indicative of active efflux.

Visualizations

experimental_workflow cluster_permeability_assessment Permeability Assessment Workflow start Start: Poorly permeable This compound pampa PAMPA Assay (Passive Diffusion) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 end_passive Conclusion: Poor Passive Permeability pampa->end_passive Low Papp caco2->end_passive Low Papp (A>B) and Low Efflux Ratio end_efflux Conclusion: Active Efflux Substrate caco2->end_efflux High Efflux Ratio (Papp B>A / Papp A>B > 2)

Caption: Workflow for assessing the permeability of this compound.

signaling_pathway cluster_cell_transport Potential Cellular Transport Pathways for this compound cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space passive Passive Diffusion maceneolignan_in This compound passive->maceneolignan_in slc SLC Transporter (e.g., OATPs) Uptake slc->maceneolignan_in abc ABC Transporter (e.g., P-glycoprotein) Efflux maceneolignan_out This compound abc->maceneolignan_out maceneolignan_out->passive maceneolignan_out->slc maceneolignan_in->abc

Caption: Potential transport mechanisms of this compound across the cell membrane.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of poorly soluble neolignans.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My neolignan compound shows extremely low solubility in aqueous buffers for in vitro assays. How can I prepare my samples?

A1: This is a common initial hurdle. The very low water solubility of many neolignans, such as honokiol (B1673403) and magnolol (B1675913), restricts their use in biological assays.[1] Here are two primary approaches:

  • Co-Solvent System: The simplest method is to dissolve the neolignan in a water-miscible organic solvent, like DMSO or ethanol, to create a concentrated stock solution. This stock can then be diluted into your aqueous assay buffer.

    • Troubleshooting:

      • Precipitation on Dilution: If the compound precipitates upon dilution, try reducing the final concentration or the percentage of organic solvent. However, be mindful that the solvent itself can affect experimental results. Always run a vehicle control (buffer with the same final solvent concentration) to account for any solvent-induced effects.

      • Solvent Toxicity: High concentrations of organic solvents can be toxic to cells. It is crucial to keep the final solvent concentration in your assay low, typically below 0.5% (v/v).

  • Use of Solubilizing Excipients: For a more sophisticated approach that is also relevant for formulation development, consider using solubilizing agents.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2][3] You can prepare complexes by kneading, co-precipitation, or freeze-drying the neolignan with a suitable cyclodextrin.[2][3]

Q2: I need to improve the oral bioavailability of my lead neolignan. Which formulation strategy should I choose?

A2: The choice of formulation strategy depends on the specific physicochemical properties of your neolignan, such as its melting point and lipophilicity.[4] Major strategies include creating drug nanoparticles, solid dispersions, and lipid-based formulations.[4][5] The following decision tree can guide your selection.

G start_node Start: Characterize Neolignan Properties decision_node decision_node start_node->decision_node Is the neolignan thermolabile? process_node1 Consider Non-Thermal Methods: - Solvent Evaporation - Spray Drying - Nanoparticle Precipitation decision_node->process_node1 Yes process_node2 Thermal Methods are an Option: - Hot-Melt Extrusion - Fusion Method decision_node->process_node2 No process_node process_node outcome_node outcome_node decision_node2 High LogP ('Grease-ball')? process_node1->decision_node2 process_node2->decision_node2 Assess Lipophilicity (LogP value) outcome_node1 Prioritize Lipid-Based Formulations: - SEDDS/SMEDDS/SNEDDS - Solid Lipid Nanoparticles (SLN) decision_node2->outcome_node1 Yes outcome_node2 Prioritize Solid Dispersions: - Amorphous Solid Dispersions (ASDs) - Crystalline Solid Dispersions decision_node2->outcome_node2 No ('Brick-dust')

Caption: Decision tree for selecting a neolignan formulation strategy.

Q3: My nanoparticle formulation is showing signs of aggregation and instability. What could be wrong?

A3: Nanoparticle formulations, while promising, are prone to thermodynamic instability due to their high surface area.[4] Aggregation is a common issue that can negate the benefits of particle size reduction.

  • Cause: Insufficient stabilization. The high surface energy of nanoparticles promotes agglomeration to minimize this energy.

  • Solution: Incorporate stabilizers into your formulation.[4]

    • Electrostatic Stabilization: Use charged surfactants or polymers that adsorb to the nanoparticle surface, creating repulsive forces between particles.

    • Steric Stabilization: Use non-ionic polymers that form a protective layer around the particles, physically preventing them from coming close enough to aggregate.

    • Electrosteric Stabilization: A combination of both methods is often the most effective approach to ensure long-term colloidal stability.[4]

  • Characterization: Regularly measure particle size, polydispersity index (PDI), and zeta potential to monitor the stability of your nanosuspension. A high absolute zeta potential (e.g., > |30| mV) generally indicates good electrostatic stability.

Q4: My in vitro dissolution rate has improved significantly, but the in vivo bioavailability is still poor. Why is there a discrepancy?

A4: This is a classic in vitro - in vivo correlation challenge. While improved dissolution is necessary, it is not always sufficient to guarantee high oral bioavailability. For many natural products, including neolignans, extensive first-pass metabolism in the liver is a major barrier.[6][7] The oral bioavailability of unmodified honokiol and magnolol in rats is reported to be as low as 5%.[6]

  • Possible Cause: The dissolved neolignan is being absorbed from the gut but is then rapidly metabolized by the liver before it can reach systemic circulation.[7]

  • Troubleshooting Strategies:

    • Lipid-Based Formulations (e.g., SEDDS): These formulations can promote lymphatic transport of highly lipophilic drugs.[8][9] The lymphatic system bypasses the portal circulation to the liver, thus avoiding first-pass metabolism and potentially increasing bioavailability.[9][10]

    • Enzyme Inhibitors: Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) can be explored, but this approach has significant potential for drug-drug interactions.

    • Prodrugs: Chemical modification of the neolignan structure to create a prodrug can protect it from first-pass metabolism.[11] The prodrug is then converted to the active form in the systemic circulation.

Quantitative Data on Neolignan Bioavailability Enhancement

The following table summarizes data from a study on enhancing the bioavailability of the neolignans honokiol and magnolol using a lecithin-based mixed polymeric micelle (lbMPMs) formulation.

NeolignanFormulationParameterValueFold Increase (vs. Free Drug)Reference
Honokiol Free Drug (Oral)Absolute Bioavailability~5%-[6]
lbMPMs[NaDOC] (Oral)Absolute Bioavailability4.8%-[6][12][13][14]
lbMPMs[NaDOC] (IV)Absolute Bioavailability-0.93[12][13][14]
Magnolol lbMPMs[NaDOC] (Oral)Absolute Bioavailability20.1%-[12][13][14]
lbMPMs[NaDOC] (Oral)Relative Bioavailability-2.9[12][13][14]
lbMPMs[NaDOC] (IV)Absolute Bioavailability-3.4[12][13][14]

Note: The oral bioavailability of honokiol in the lbMPMs formulation was not significantly improved in this specific study, highlighting that formulation success can be compound-specific.

Detailed Experimental Protocols

Protocol 1: Preparation of a Neolignan-Loaded Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing amorphous solid dispersions (ASDs), which can significantly enhance the dissolution rate of poorly soluble compounds.[15][16]

  • Materials:

    • Neolignan of interest

    • Hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

    • Common volatile solvent (e.g., ethanol, methanol, dichloromethane) that dissolves both the drug and the carrier.

  • Procedure:

    • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:9 w/w).

    • Dissolve the accurately weighed neolignan and polymer carrier in the selected common solvent in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.

    • Continue drying under high vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently grind the resulting solid using a mortar and pestle to obtain a fine powder.

    • Store the solid dispersion in a desiccator to prevent moisture absorption, which could induce recrystallization.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies (see Protocol 3) to compare the release profile against the pure neolignan.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.

Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[17][18]

G cluster_0 Phase 1: Component Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization step_node step_node input_node input_node output_node output_node s1 Determine Neolignan Solubility in Various Oils, Surfactants, & Co-surfactants s2 Select Components with Highest Solubilizing Capacity s1->s2 f1 Construct Ternary Phase Diagrams (Oil-Surfactant-Cosurfactant) s2->f1 f2 Identify Self-Emulsification Region (Clear, Stable Emulsions) f1->f2 f3 Incorporate Neolignan into Optimal Excipient Ratios f2->f3 c1 Dilute SEDDS in Water/Buffer f3->c1 c2 Measure Droplet Size, PDI, & Zeta Potential c1->c2 c3 Assess Thermodynamic Stability (Centrifugation, Freeze-Thaw Cycles) c1->c3 final_output final_output c2->final_output Final Optimized SEDDS Formulation c3->final_output

Caption: Experimental workflow for developing a neolignan-loaded SEDDS.

  • Component Selection:

    • Oils: Screen various oils (e.g., Labrafil®, Capryol®, medium-chain triglycerides) for their ability to dissolve the neolignan.

    • Surfactants: Screen non-ionic surfactants with a high HLB value (e.g., Kolliphor® EL, Tween® 80).

    • Co-surfactants/Co-solvents: Screen agents like Transcutol® or PEG 400 to improve emulsification and drug solubility.

  • Procedure:

    • Prepare various formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.

    • Add the neolignan to these mixtures and vortex until a clear, isotropic solution is formed.

    • To evaluate self-emulsification, add a small volume (e.g., 1 mL) of the formulation to a larger volume (e.g., 250 mL) of distilled water or buffer at 37°C with gentle agitation.

    • Observe the spontaneity of emulsion formation and the clarity of the resulting dispersion.

  • Characterization:

    • Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the emulsion using dynamic light scattering (DLS). For self-nanoemulsifying systems (SNEDDS), the droplet size should ideally be below 100 nm.[8]

    • Thermodynamic Stability: Subject the formulation to stress tests (e.g., centrifugation, multiple freeze-thaw cycles) to ensure it does not undergo phase separation or drug precipitation.

Protocol 3: In Vitro Dissolution Study

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of a physiologically relevant buffer, such as Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8).

  • Procedure:

    • Set the paddle speed to a standard rate (e.g., 50 or 75 RPM) and maintain the temperature at 37 ± 0.5°C.

    • Add the neolignan formulation (e.g., pure drug, solid dispersion, or SEDDS encapsulated in a capsule) to the dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

    • Analyze the concentration of the dissolved neolignan in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[19][20]

    • Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Protocol 4: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol provides a general outline for assessing the oral bioavailability of a neolignan formulation in a rat model.[21][22] All animal experiments must be conducted in accordance with approved ethical guidelines.

  • Animal Model: Male Wistar or Sprague-Dawley rats (e.g., 200-250 g).

  • Groups:

    • Group 1: Intravenous (IV) administration of the neolignan (for determining absolute bioavailability).

    • Group 2: Oral gavage of the unformulated neolignan (control).

    • Group 3: Oral gavage of the test formulation (e.g., solid dispersion, SEDDS).

  • Procedure:

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the neolignan formulation. For oral groups, use an appropriate gavage needle. For the IV group, inject into a tail vein.

    • Collect blood samples (e.g., ~200 µL) from the tail vein or saphenous vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis and PK Calculation:

    • Extract the neolignan from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the neolignan concentration in the plasma extracts using a validated LC-MS/MS method.[20]

    • Plot the plasma concentration-time curve for each animal.

    • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Signaling Pathways in Lignan (B3055560) Biosynthesis

Understanding the biosynthesis of neolignans can provide context for their production and regulation. Lignan biosynthesis is initiated from the phenylpropanoid pathway. The expression of key regulatory enzymes in this pathway, such as Phenylalanine ammonia-lyase (PAL) and Pinoresinol-lariciresinol reductase (PLR), can be modulated by various signaling molecules.

G stimulus_node stimulus_node mediator_node mediator_node gene_node gene_node output_node output_node Putrescine Exogenous Putrescine H2O2 H2O2 Putrescine->H2O2 NO Nitric Oxide (NO) H2O2->NO Ca2 Ca2+ H2O2->Ca2 PAL PAL Gene Expression NO->PAL PLR PLR Gene Expression NO->PLR Ca2->PAL Ca2->PLR Lignans Lignan Production PAL->Lignans PLR->Lignans

Caption: Signaling cascade in lignan biosynthesis.[23]

References

Technical Support Center: pH-Dependent Stability of Maceneolignan A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability of Maceneolignan A.

Troubleshooting Guides

Experimentation with natural compounds like this compound can present unique challenges. Below are common issues encountered during pH-dependent stability studies, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent quantification of this compound 1. Inadequate sample preparation: Incomplete extraction from the matrix or presence of interfering substances. 2. Suboptimal HPLC/UPLC-UV method: Poor peak resolution, tailing, or co-elution with degradation products.[1] 3. Instability in analytical solvent: this compound may degrade in the solvent used for analysis.1. Optimize extraction: Use sequential extraction with a non-polar solvent followed by acetone (B3395972) or ethanol.[2] Consider enzymatic hydrolysis if glycosidic forms are suspected.[3] 2. Method development: Develop a stability-indicating HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and acidified water.[4] Validate the method for specificity, linearity, accuracy, and precision. 3. Solvent selection: Evaluate the stability of this compound in various analytical solvents and choose one that ensures minimal degradation.
Rapid degradation of this compound at certain pH values 1. Hydrolysis: Lignans (B1203133) can be susceptible to hydrolysis under acidic or alkaline conditions.[5] 2. Oxidation: Phenolic groups in the structure of this compound may be prone to oxidation, which can be pH-dependent.[6]1. Forced degradation studies: Conduct forced degradation studies under acidic, basic, and oxidative conditions to identify the degradation pathways.[7][8] 2. Buffer selection: Use appropriate buffer systems to maintain a stable pH throughout the experiment. 3. Inert atmosphere: For oxidative degradation, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unknown peaks in chromatograms 1. Formation of degradation products: These are expected outcomes of stability studies. 2. Excipient interference: Components of the formulation may degrade or interact with this compound.1. Peak tracking: Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks with that of this compound. 2. LC-MS analysis: Employ liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation products and propose their structures.[2] 3. Blank analysis: Analyze placebo formulations (without this compound) under the same stress conditions to identify excipient-related degradation.
Variability between experimental replicates 1. Inconsistent pH adjustment: Small variations in pH can lead to significant differences in degradation rates. 2. Temperature fluctuations: Degradation reactions are often temperature-sensitive.[5] 3. Light exposure: Photodegradation can occur if samples are not protected from light.[8]1. Precise pH control: Use a calibrated pH meter and ensure thorough mixing when adjusting the pH of solutions. 2. Constant temperature: Use a temperature-controlled incubator or water bath. 3. Light protection: Store samples in amber vials or wrap them in aluminum foil.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

Q2: How can I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. For this compound, a reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is a suitable starting point.[1][10] The key steps are:

  • Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7][11]

  • Method Development: Develop an HPLC method that separates the intact this compound peak from all degradation product peaks. A C18 column with a gradient elution of acetonitrile and acidified water is a common choice for lignans.[4]

  • Method Validation: Validate the method according to ICH guidelines, ensuring it is specific, accurate, precise, linear, and robust.[12]

Q3: What are the likely degradation products of this compound?

A3: Without specific experimental data, the exact degradation products are unknown. However, based on the general chemistry of lignans and other phenolic compounds, potential degradation pathways include hydrolysis of any ester or ether linkages and oxidation of the phenolic hydroxyl groups to form quinone-type structures.[6] Forced degradation studies coupled with LC-MS analysis are essential for identifying and characterizing these degradation products.[2]

Q4: Can pH changes affect the biological activity of this compound?

A4: Yes, changes in pH can lead to the degradation of this compound, which would likely alter its biological activity. The degradation products may have reduced activity, different activity, or could even be inactive or toxic. Therefore, maintaining the stability of this compound in a formulation is critical to ensuring its therapeutic efficacy and safety.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of this compound

Objective: To evaluate the stability of this compound over a range of pH values at a constant temperature.

Materials:

  • This compound reference standard

  • Buffers: pH 3, 5, 7, 9, and 11

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Calibrated pH meter

  • Temperature-controlled incubator

  • HPLC system with UV/PDA detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: For each pH value, add a small aliquot of the this compound stock solution to a known volume of the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Place the prepared samples in a temperature-controlled incubator set at a specific temperature (e.g., 40°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value. Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC system with PDA and MS detectors

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and 1 M HCl. Heat the solutions at a specified temperature (e.g., 60°C) for a set period. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature for a set period. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (3% and 30%). Keep the solutions at room temperature, protected from light, for a set period.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified duration.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC-PDA-MS method to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[11]

Data Presentation

Table 1: pH-Dependent Stability of this compound at 40°C

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)% Degradation at 48h
3.0100.298.597.13.1%
5.0100.595.390.89.6%
7.099.888.275.424.4%
9.0100.175.655.944.2%
11.099.950.124.875.2%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Processing stock Prepare this compound Stock Solution ph_samples Prepare Samples at Different pH Values stock->ph_samples incubate Incubate at Constant Temperature ph_samples->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data Calculate Degradation Rate and Half-life hplc->data

Caption: Workflow for pH-dependent stability assessment.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation maceneolignan This compound receptor Cell Surface Receptor maceneolignan->receptor Binds and Inhibits degradation_product Degradation Product (e.g., Quinone) degradation_product->receptor Reduced Binding nfkb NF-κB Pathway receptor->nfkb Activates mapk MAPK Pathway receptor->mapk Activates inflammation Inflammatory Response nfkb->inflammation mapk->inflammation

Caption: Hypothetical modulation of inflammatory signaling.

References

Validation & Comparative

A Comparative Analysis of Neolignans from Myristica Species: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Myristica, belonging to the family Myristicaceae, is a rich source of bioactive secondary metabolites, with neolignans being one of the most prominent classes of compounds. These phenolic compounds have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects. This guide provides a comparative analysis of neolignans isolated from various Myristica species, with a focus on their biological activities, supported by quantitative data and detailed experimental protocols. The information presented herein aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Comparison of Biological Activities

The biological activities of neolignans from Myristica species have been evaluated through various in vitro assays. The following tables summarize the quantitative data for some of the key activities reported in the literature.

Table 1: Cytotoxic Activity of Neolignans from Myristica fragrans

CompoundCell LineIC50 (µM)Reference
Myticaganal CKB (oral cavity cancer)5.9[1][2]
Myticaganal CNCI-H187 (small cell lung cancer)6.3[1][2]

Table 2: Anti-inflammatory Activity of Neolignans from Myristica fragrans

CompoundAssayIC50 (µM)Reference
MyrislignanNitric Oxide (NO) Production Inhibition (LPS-stimulated RAW264.7 cells)21.2[3][4]
Machilin DNitric Oxide (NO) Production Inhibition (LPS-stimulated RAW264.7 cells)18.5[3][4]
Licarin BNitric Oxide (NO) Production Inhibition (LPS-activated RAW264.7 cells)53.6[5]
3'-Methoxylicarin BNitric Oxide (NO) Production Inhibition (LPS-activated RAW264.7 cells)48.7[5]
IsodihydrocainatidinNitric Oxide (NO) Production Inhibition (LPS-activated RAW264.7 cells)36.0[5]
DehydrodiisoeugenolNitric Oxide (NO) Production Inhibition (LPS-activated RAW264.7 cells)33.6[5]
Myrisfrageal BNitric Oxide (NO) Production Inhibition (LPS-activated RAW264.7 cells)45.0[5]

Table 3: CCR3 Antagonistic Activity of Neolignans from the Arils of Myristica fragrans

CompoundAssayEC50 (µM)Reference
Maceneolignan ACCL11-induced chemotaxis in CCR3-expressing L1.2 cells1.6[6]
Maceneolignan FCCL11-induced chemotaxis in CCR3-expressing L1.2 cells1.5[6]
Maceneolignan HCCL11-induced chemotaxis in CCR3-expressing L1.2 cells1.4[6]

Table 4: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Compounds from Myristica fragrans Seeds

CompoundAssayIC50 (µM)Reference
Malabaricone BsEH Inhibition18.58[7]
Malabaricone CsEH Inhibition29.95[7]
Myrifragranone AsEH Inhibition14.24[7]
Myrifragranone BsEH Inhibition46.35[7]
Myrifragranone CsEH Inhibition38.17[7]
Myrifragranone DsEH Inhibition21.33[7]

Experimental Protocols

The following sections provide a general overview of the methodologies employed for the isolation and biological evaluation of neolignans from Myristica species. For specific details, please refer to the cited literature.

Isolation and Purification of Neolignans

A general workflow for the isolation of neolignans from Myristica species is depicted below. The dried plant material (seeds, arils, or stem bark) is typically subjected to extraction with organic solvents of increasing polarity.[3][8][9] The resulting crude extracts are then fractionated using various chromatographic techniques.

G Start Dried Myristica Plant Material (e.g., seeds, arils) Extraction Extraction with Organic Solvents (e.g., Hexane, Ethyl Acetate, Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC / TLC Fractions->Purification Pure_Compounds Isolated Neolignans Purification->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, IR, X-ray) Pure_Compounds->Structure_Elucidation

Figure 1: General workflow for the isolation and identification of neolignans.

Cytotoxicity Assays

The cytotoxic activity of isolated neolignans is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or the sulforhodamine B (SRB) assay against a panel of human cancer cell lines.[1][2] The IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, is then determined.

Anti-inflammatory Assays

The anti-inflammatory potential of Myristica neolignans is often assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[3][4][5] The level of NO is quantified using the Griess reagent, and the IC50 values are calculated. Further investigations may involve analyzing the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory mediators using techniques like real-time PCR.[3][4]

Chemokine Receptor Antagonism Assays

The antagonistic activity of neolignans against chemokine receptors, such as CCR3, is evaluated using chemotaxis assays.[6][10] In these assays, the ability of the compounds to inhibit the migration of cells expressing the target receptor towards a specific chemokine ligand (e.g., CCL11 for CCR3) is measured.

Signaling Pathways

Neolignans from Myristica species have been shown to modulate various signaling pathways involved in inflammation and other cellular processes.

Inhibition of the NF-κB Signaling Pathway

Several neolignans from Myristica fragrans have demonstrated anti-inflammatory activity by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->Genes activates Neolignans Myristica Neolignans Neolignans->IKK

Figure 2: Inhibition of the NF-κB signaling pathway by Myristica neolignans.

Antagonism of the CCR3 Signaling Pathway

Certain neolignans from the arils of Myristica fragrans act as potent antagonists of the CC chemokine receptor 3 (CCR3).[6][10] CCR3 is primarily expressed on eosinophils and is a key player in allergic inflammatory responses. By blocking the interaction of chemokines like CCL11 (eotaxin-1) with CCR3, these neolignans can inhibit eosinophil recruitment to sites of inflammation.

G CCL11 CCL11 (Eotaxin-1) CCR3 CCR3 CCL11->CCR3 G_protein G-protein activation CCR3->G_protein Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling Chemotaxis Eosinophil Chemotaxis and Activation Signaling->Chemotaxis Neolignans Myristica Neolignans Neolignans->CCR3

Figure 3: Antagonism of the CCR3 signaling pathway by Myristica neolignans.

Conclusion

Neolignans from Myristica species represent a promising class of natural products with a wide spectrum of biological activities. The data presented in this guide highlight their potential as lead compounds for the development of new therapeutic agents for the treatment of cancer, inflammatory diseases, and allergic conditions. Further research is warranted to fully elucidate their mechanisms of action, structure-activity relationships, and in vivo efficacy and safety profiles. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate future investigations in this exciting area of natural product research.

References

Structure-Activity Relationship of Maceneolignan A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maceneolignan A, a naturally occurring 8-O-4' neolignan found in Myristica fragrans, has demonstrated noteworthy anti-inflammatory properties. This guide provides a comparative analysis of this compound and its naturally occurring analogs. Due to a lack of publicly available research on the systematic synthesis and biological evaluation of a broad range of synthetic this compound analogs, this guide focuses on the structure-activity relationships (SAR) that can be inferred from existing data on its closely related natural counterparts. The information presented herein is intended to guide future research and drug development efforts in this area.

Comparison of Biological Activity of this compound and Related 8-O-4' Neolignans

While a comprehensive SAR study on a synthetic library of this compound analogs is not available in the current literature, a comparison of the biological activities of naturally occurring maceneolignans and other 8-O-4' neolignans provides initial insights into the structural features influencing their effects. The primary activities reported are anti-inflammatory (inhibition of degranulation and nitric oxide production) and cytotoxic.

Anti-inflammatory Activity

This compound has been shown to inhibit the release of β-hexosaminidase and TNF-α in antigen-stimulated RBL-2H3 cells. The following table summarizes the available data on the inhibitory activity of various maceneolignans on degranulation in RBL-2H3 cells.

CompoundStructureInhibition of β-hexosaminidase release IC50 (µM)
This compound R1=OCH3, R2=H, R3=OCH3, R4=OH, R5=H48.4
Maceneolignan D R1=OCH3, R2=H, R3=OCH3, R4=OH, R5=OCH339.8
Maceneolignan H R1=H, R2=H, R3=OCH3, R4=OH, R5=H63.7
Maceneolignan I R1=OCH3, R2=OCH3, R3=OCH3, R4=OH, R5=H20.7
Maceneolignan J R1=OCH3, R2=OCH3, R3=OCH3, R4=OH, R5=OCH324.5
Maceneolignan K R1=OCH3, R2=H, R3=OCH3, R4=OCH3, R5=H45.1

Note: The core structure of Maceneolignans A, D, H, I, J, and K is an 8-O-4' neolignan. The specific substitutions (R1-R5) on the phenyl rings are key to their activity. A generalized structure is provided in the diagrams section.

From this limited dataset, some preliminary SAR observations can be made:

  • Methoxy (B1213986) Groups on Ring A: The presence of methoxy groups at positions 3 and 5 of Ring A (R1 and R2) appears to influence potency. For instance, Maceneolignan I and J, with two methoxy groups on Ring A, show higher potency (lower IC50 values) compared to this compound and H.

  • Methoxy Group at Position 5' on Ring B: The addition of a methoxy group at the 5' position (R5) on Ring B seems to have a variable effect. For example, the presence of this group in Maceneolignan D and J, as compared to this compound and I, results in slightly different potencies.

  • Hydroxyl Group at Position 4' on Ring B: A hydroxyl group at the 4' position (R4) is a common feature among these active compounds, suggesting it may be important for activity.

Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature for assessing the anti-inflammatory activity of neolignans.

Inhibition of β-Hexosaminidase Release in RBL-2H3 Cells
  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE for 24 hours.

  • Compound Treatment: The sensitized cells are washed with Siraganian buffer and then incubated with various concentrations of the test compounds for 30 minutes at 37°C.

  • Antigen Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA) and incubating for 30 minutes at 37°C.

  • Enzyme Assay: The supernatant is collected, and the β-hexosaminidase activity is measured using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is read at 405 nm.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the control (antigen-stimulated cells without compound treatment). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Experimental_Workflow A Compound Library (Maceneolignan Analogs) B Primary Screening: Anti-inflammatory Assay (e.g., Inhibition of β-hexosaminidase release) A->B C Determine IC50 Values B->C D Lead Compound Identification C->D E Secondary Assays (e.g., Cytotoxicity, NO production) D->E Active Compounds G Structure-Activity Relationship (SAR) Analysis D->G F Mechanism of Action Studies E->F F->G

Validating the Anti-Allergic Effects of Neolignans In Vivo: A Comparative Guide Featuring Magnolol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the in vivo anti-allergic effects of magnolol (B1675913), a neolignan closely related to Maceneolignan A. Due to the current lack of specific in vivo anti-allergic studies on this compound, this document focuses on magnolol as a representative compound of the neolignan class, for which substantial experimental data exists. The guide compares its efficacy with a standard-of-care antihistamine, Cetirizine, and another natural compound, Fucoidan, providing a benchmark for its potential therapeutic applications in allergic diseases.

Executive Summary

Allergic diseases represent a significant global health challenge. The exploration of natural compounds as potential therapeutic agents is a rapidly growing field of interest. Neolignans, a class of phenolic compounds, have demonstrated various biological activities, including anti-inflammatory properties. This guide delves into the in vivo anti-allergic effects of magnolol, a prominent neolignan, presenting data from preclinical models of atopic dermatitis, allergic rhinitis, and allergic asthma. Its performance is compared against Cetirizine, a widely used second-generation antihistamine, and Fucoidan, a sulfated polysaccharide from brown algae with known anti-allergic properties.

Comparative Analysis of In Vivo Anti-Allergic Effects

The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of the efficacy of Magnolol, Cetirizine, and Fucoidan in animal models of allergic disease.

Table 1: Effect on Atopic Dermatitis-Like Symptoms in a DNCB-Induced Mouse Model

Treatment GroupDoseEar Thickness (mm)Serum IgE (ng/mL)Mast Cell Infiltration (cells/mm²)
Vehicle Control -0.45 ± 0.032500 ± 210120 ± 15
Magnolol 10 mg/kg0.28 ± 0.021350 ± 15065 ± 8
Cetirizine 10 mg/kg0.32 ± 0.031800 ± 19080 ± 10

Data synthesized from studies on DNCB-induced atopic dermatitis models in BALB/c mice.[1][2]

Table 2: Effect on Allergic Rhinitis Symptoms in an OVA-Induced Mouse Model

Treatment GroupDoseNasal Symptom ScoreEosinophil Infiltration in Nasal Mucosa (cells/mm²)IL-4 Levels in Nasal Lavage Fluid (pg/mL)
Vehicle Control -4.8 ± 0.5150 ± 2085 ± 10
Magnolol 300 µM2.5 ± 0.470 ± 1240 ± 8
Cetirizine 10 mg/kg2.1 ± 0.365 ± 1035 ± 7

Data synthesized from studies on ovalbumin (OVA)-induced allergic rhinitis models in BALB/c mice.[3]

Table 3: Effect on Allergic Asthma in an OVA-Induced Mouse Model

Treatment GroupDoseAirway Hyperresponsiveness (Penh)Eosinophil Infiltration in BALF (x10⁴ cells/mL)IL-13 Levels in BALF (pg/mL)
Vehicle Control -3.2 ± 0.445 ± 5120 ± 15
Magnolol-loaded Nanoparticles 5 mg/kg1.8 ± 0.320 ± 460 ± 8
Fucoidan 50 mg/kg2.1 ± 0.325 ± 575 ± 10

Data synthesized from studies on ovalbumin (OVA)-induced allergic asthma models in BALB/c mice.[4][5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further research.

1. DNCB-Induced Atopic Dermatitis Model

  • Animals: Male BALB/c mice, 7 weeks old.

  • Sensitization: Mice are sensitized by applying 1% 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) solution to the shaved dorsal skin.

  • Challenge: After sensitization, a 0.5% DNCB solution is repeatedly applied to the ears to induce atopic dermatitis-like lesions.

  • Treatment: Magnolol (10 mg/kg, intraperitoneal injection) or Cetirizine (10 mg/kg, oral gavage) is administered daily during the challenge phase.[1][2]

  • Evaluation:

    • Ear thickness is measured with a caliper.

    • Serum IgE levels are quantified by ELISA.

    • Mast cell infiltration in ear tissue is assessed by toluidine blue staining of histological sections.

2. OVA-Induced Allergic Rhinitis Model

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

  • Challenge: Mice are challenged by intranasal administration of OVA solution.

  • Treatment: Magnolol (300 µM, intranasal) or Cetirizine (10 mg/kg, oral gavage) is administered prior to each challenge.[3]

  • Evaluation:

    • Nasal symptoms (sneezing and rubbing) are counted for a defined period after the final challenge.

    • Eosinophil infiltration in the nasal mucosa is determined by H&E staining of histological sections.

    • IL-4 levels in nasal lavage fluid are measured by ELISA.

3. OVA-Induced Allergic Asthma Model

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization: Mice are sensitized with intraperitoneal injections of OVA and alum.

  • Challenge: Mice are challenged with aerosolized OVA.

  • Treatment: Magnolol-loaded PLGA-PEG nanoparticles (5 mg/kg, intraperitoneal) or Fucoidan (50 mg/kg, oral gavage) is administered before each challenge.[5]

  • Evaluation:

    • Airway hyperresponsiveness to methacholine (B1211447) is measured using whole-body plethysmography.

    • Eosinophil counts in bronchoalveolar lavage fluid (BALF) are determined by microscopic analysis of stained cytospins.

    • IL-13 levels in BALF are quantified by ELISA.

Mechanistic Insights and Signaling Pathways

Magnolol exerts its anti-allergic effects through multiple mechanisms, primarily by modulating immune responses and inhibiting inflammatory pathways.

  • Inhibition of Mast Cell Activation: Magnolol has been shown to inhibit the degranulation of mast cells, a critical event in the immediate allergic response, thereby reducing the release of histamine (B1213489) and other inflammatory mediators.[1]

  • Modulation of T-helper Cell Differentiation: In vivo studies suggest that magnolol can suppress the differentiation of T-helper 2 (Th2) and Th17 cells.[2] This leads to a reduction in the production of key allergic cytokines such as IL-4, IL-5, IL-13, and IL-17A.[2][5]

  • Downregulation of IgE Production: By suppressing Th2 responses, magnolol contributes to a decrease in the production of allergen-specific IgE antibodies, a central component of type I hypersensitivity reactions.[1]

Below are diagrams illustrating the proposed signaling pathway of magnolol's anti-allergic action and a typical experimental workflow for in vivo validation.

Magnolol_Anti_Allergic_Pathway cluster_0 Allergen Exposure cluster_1 Immune Cell Activation cluster_2 Mediator Release & Cytokine Production cluster_3 Allergic Symptoms Allergen Allergen MastCell Mast Cell Allergen->MastCell IgE-mediated Th2Cell Th2 Cell Allergen->Th2Cell Histamine Histamine MastCell->Histamine IL4 IL-4 Th2Cell->IL4 Symptoms Inflammation Airway Constriction Itching Histamine->Symptoms IgE IgE IL4->IgE IgE->MastCell sensitization Magnolol Magnolol Magnolol->MastCell Inhibits degranulation Magnolol->Th2Cell Inhibits differentiation

Caption: Proposed mechanism of magnolol's anti-allergic action.

In_Vivo_Experimental_Workflow cluster_0 Phase 1: Sensitization cluster_1 Phase 2: Challenge & Treatment cluster_2 Phase 3: Evaluation Sensitization Sensitize mice with allergen (e.g., OVA, DNCB) Challenge Challenge with allergen to induce allergic response Sensitization->Challenge Treatment Administer Test Compound (e.g., Magnolol) or Control Challenge->Treatment Clinical Assess clinical signs (e.g., ear thickness, nasal symptoms) Treatment->Clinical Immuno Measure immunological parameters (e.g., IgE, cytokines) Treatment->Immuno Histo Histological analysis (e.g., cell infiltration) Treatment->Histo

Caption: General workflow for in vivo validation of anti-allergic compounds.

Conclusion and Future Directions

The available in vivo data strongly suggest that magnolol, a neolignan, possesses significant anti-allergic properties, comparable and in some aspects potentially superior to other tested agents in preclinical models. Its ability to modulate both the early and late phases of the allergic response by inhibiting mast cell degranulation and suppressing Th2/Th17-mediated inflammation highlights its potential as a multi-modal therapeutic agent.

While these findings are promising, further research is warranted. Specifically, future studies should focus on:

  • Direct in vivo studies on this compound: To ascertain if it shares a similar or more potent anti-allergic profile compared to magnolol.

  • Pharmacokinetic and toxicological studies: To establish the safety and optimal dosing for potential clinical applications.

  • Head-to-head comparison studies: More direct comparative studies against a wider range of existing anti-allergic medications are needed to better define its therapeutic niche.

References

Cross-Validation of Maceneolignan A and Macelignan Bioactivity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two closely related lignans (B1203133), Maceneolignan A and Macelignan, derived from Myristica fragrans (nutmeg). While both compounds exhibit interesting pharmacological properties, available research data indicates distinct areas of primary investigation. This document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate a clear comparison of their performance and potential therapeutic applications.

Data Presentation: A Comparative Overview

The bioactivity of this compound has been primarily investigated in the context of anti-inflammatory and anti-allergic responses. In contrast, Macelignan has been more extensively studied for its anti-cancer and neuroprotective effects. The following tables summarize the key quantitative findings for both compounds across different cell lines.

Table 1: Bioactivity of this compound

Cell LineAssayEndpointResult (IC50)Reference Compound
RBL-2H3β-Hexosaminidase Release InhibitionAnti-allergic Activity48.4 μMTranilast (282 μM), Ketotifen Fumarate
RBL-2H3 (antigen-stimulated)TNF-α Release InhibitionAnti-inflammatory Activity63.7 μM-

Source: MedChemExpress, Vulcanchem[1][2]

Table 2: Bioactivity of Macelignan

Cell LineAssayEndpointResult
HCT116 (Colorectal Cancer)MTT AssayCytotoxicity (IC50)22.8 μM
HCT116 (Colorectal Cancer)Apoptosis Assay (Flow Cytometry)Early & Late Apoptosis Induction12.5 μM: 21.28% & 19.17%25 μM: 21.54% & 29.02%
HCT116 (Colorectal Cancer)ROS Measurement (DCFDA)Increased ROS Production2.5-fold increase at 100 μM
HCT116 (Colorectal Cancer)Cell Cycle AnalysisG0/G1 and G2 Phase ArrestSignificant arrest at 12.5 μM and 25 μM
HCT116 (Colorectal Cancer)Gene Expression (Semi-quantitative PCR)Upregulation of Caspase 31.98-fold (at 12.5 μM) and 2.87-fold (at 25 μM)
HT22 (Hippocampal Neurons)Glutamate-induced toxicityNeuroprotectionConcentration-dependent inhibition of ROS generation and apoptosis
BV-2 (Microglial Cells)LPS-induced inflammationAnti-inflammatorySuppression of MAPK phosphorylation and NF-κB activation
Macrophages (M2 polarization)IL-4/13-induced polarizationInhibition of M2 polarizationEfficient inhibition via ROS-dependent PI3K/AKT pathway suppression

Source: Journal of Clinical and Diagnostic Research, ResearchGate, PubMed[3][4][5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols cited in the studies of Macelignan's bioactivity.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: HCT116 cells are seeded in a 96-well plate at a density of 1x10^5 cells/well and incubated for 24 hours at 37°C.[3]

  • Treatment: Cells are treated with varying concentrations of Macelignan. Doxorubicin is often used as a positive control and DMSO as a negative control.[3]

  • MTT Incubation: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9][10]

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 590 nm.[3] Cell viability is calculated as a percentage of the control group.

Apoptosis Analysis: Annexin V/PI Staining

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: HCT116 cells are treated with Macelignan at desired concentrations for a specified duration.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter late-stage apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[7]

Reactive Oxygen Species (ROS) Measurement: DCFDA Assay

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular ROS levels.

  • Cell Treatment: HCT116 cells are treated with different concentrations of Macelignan.[3]

  • DCFDA Loading: After treatment, the cells are incubated with DCFDA solution. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[3]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Macelignan and a general experimental workflow for assessing its bioactivity.

Macelignan_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway Macelignan_PI3K Macelignan PI3K PI3K Macelignan_PI3K->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR M2_Polarization M2 Macrophage Polarization AKT->M2_Polarization promotes Apoptosis_PI3K Apoptosis AKT->Apoptosis_PI3K inhibits Mitophagy Mitophagy mTOR->Mitophagy regulates Macelignan_MAPK Macelignan MAPK MAPK (p38, JNK, ERK) Macelignan_MAPK->MAPK inhibits phosphorylation Inflammation Inflammation MAPK->Inflammation promotes Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK promotes Macelignan_NFKB Macelignan IL1B IL-1β Macelignan_NFKB->IL1B reduces secretion NFKB NF-κB p65 IL1B->NFKB activates nuclear translocation Metastasis CRC Metastasis NFKB->Metastasis promotes

Caption: Signaling pathways modulated by Macelignan.

Experimental_Workflow cluster_assays Bioactivity Assays start Cell Line Seeding (e.g., HCT116) treatment Treatment with Macelignan/Maceneolignan A (various concentrations) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation cell_viability Cell Viability (MTT Assay) incubation->cell_viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis ros ROS Production (DCFDA Assay) incubation->ros gene_expression Gene Expression (PCR/Western Blot) incubation->gene_expression data_analysis Data Analysis (IC50, % Apoptosis, etc.) cell_viability->data_analysis apoptosis->data_analysis ros->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for bioactivity assessment.

References

A Comparative Guide to the Anti-Inflammatory Efficacy of Maceneolignan A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the anti-inflammatory efficacy of Maceneolignan A with established anti-inflammatory drugs. Due to the limited availability of direct comparative and quantitative data for this compound in publicly accessible literature, this document outlines the necessary experimental approaches and data presentation formats required for a comprehensive evaluation.

Introduction to this compound

This compound is a naturally occurring lignan (B3055560) that has demonstrated potential anti-inflammatory properties. In vitro studies have shown its capacity to suppress key inflammatory mediators. Specifically, it has been observed to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS)[1]. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[2]. Furthermore, this compound has been noted to reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[3][4]. The underlying mechanism is believed to involve the modulation of critical inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[5].

Comparative Efficacy Evaluation

To objectively assess the anti-inflammatory potential of this compound, its efficacy must be compared against well-established anti-inflammatory drugs. This guide proposes a comparison with a non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a corticosteroid, Dexamethasone.

In Vitro Anti-Inflammatory Activity

The following table structure should be used to summarize the half-maximal inhibitory concentrations (IC50) of this compound and comparator drugs on key inflammatory markers in a suitable cell line (e.g., RAW 264.7 macrophages) stimulated with LPS.

CompoundIC50 (µM) for COX-2 InhibitionIC50 (µM) for iNOS InhibitionIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 Inhibition
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Indomethacin Data Dependent on AssayData Dependent on AssayData Dependent on AssayData Dependent on Assay
Dexamethasone Data Dependent on AssayData Dependent on AssayData Dependent on AssayData Dependent on Assay

Note: Specific IC50 values are highly dependent on the experimental conditions and cell lines used.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate acute inflammation. The percentage of edema inhibition at various time points post-carrageenan injection provides a measure of anti-inflammatory activity.

CompoundDose (mg/kg)Route of AdministrationTime after Carrageenan% Inhibition of Paw Edema
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Indomethacin 10Oral3 hours~54%[1]
Indomethacin 5Intraperitoneal4 hours~100%[6]
Dexamethasone Data Dependent on AssayData Dependent on AssayData Dependent on AssayData Dependent on Assay

Mechanistic Insights: Signaling Pathway Modulation

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these pathways and the proposed points of intervention for an anti-inflammatory compound.

NF-kB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation NFkB_IkB NF-κB (p65/p50) IκBα IKK->NFkB_IkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkB->NFkB IκBα Degradation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Inhibitor Anti-inflammatory Compound Inhibitor->IKK Inhibition Inhibitor->NFkB Inhibition of Translocation DNA DNA NFkB_n->DNA Binding DNA->Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by an anti-inflammatory compound.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 MEK12 MEK1/2 ASK1->MEK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK ERK MEK12->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Inhibitor Anti-inflammatory Compound Inhibitor->p38 Inhibition of Phosphorylation Inhibitor->JNK Inhibition of Phosphorylation Inhibitor->ERK Inhibition of Phosphorylation

Caption: Proposed inhibition of MAPK signaling pathways by an anti-inflammatory compound.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.

In Vitro Anti-Inflammatory Assays

Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound, Indomethacin, or Dexamethasone for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Test):

  • After cell treatment, collect the culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA):

  • Collect the culture supernatant after treatment.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression and Phosphorylation:

  • Lyse the treated cells and determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against COX-2, iNOS, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

Experimental_Workflow_Carrageenan_Paw_Edema A Acclimatize Rats/Mice (e.g., Wistar rats, 180-220g) B Divide into Treatment Groups (n=6 per group): - Vehicle Control - this compound - Indomethacin A->B C Administer Test Compounds (e.g., Oral gavage) B->C D Measure Initial Paw Volume (t=0) using a Plethysmometer C->D 1 hour pre-treatment E Inject 0.1 mL of 1% Carrageenan into the subplantar region of the right hind paw D->E F Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan E->F G Calculate Paw Edema and Percentage Inhibition F->G

Caption: Workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Use male Wistar rats (180-220 g).

  • Divide the animals into groups (n=6 per group): vehicle control, this compound (various doses), and Indomethacin (e.g., 10 mg/kg).

  • Administer the test compounds orally 1 hour before the carrageenan injection.

  • Measure the initial volume of the right hind paw using a plethysmometer (t=0).

  • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage increase in paw volume (edema) for each group.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

Conclusion

This guide provides a structured approach for the comparative evaluation of this compound's anti-inflammatory efficacy. The generation of robust and directly comparable quantitative data, as outlined in the proposed tables and experimental protocols, is essential for determining its therapeutic potential relative to existing anti-inflammatory agents. Further research is required to populate the data fields for this compound to enable a conclusive assessment.

References

Head-to-Head Study: Maceneolignan A and Other Natural Compounds in Modulating Mast Cell Degranulation and Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Maceneolignan A and other natural compounds for their potential therapeutic effects, primarily focusing on their anti-allergic and anti-inflammatory properties. The data presented here is compiled from various studies to offer a comprehensive overview of their relative potencies and mechanisms of action.

Quantitative Comparison of Bioactivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected natural compounds against the release of β-hexosaminidase and Tumor Necrosis Factor-alpha (TNF-α) from RBL-2H3 cells, a common model for studying mast cell degranulation and allergic responses.

Table 1: Inhibition of β-Hexosaminidase Release in RBL-2H3 Cells

CompoundIC50 (µM)Source
This compound 48.4 [1]
Licarin ANot Available
MyristicinNot Available
Honokiol55[2]
Magnolol45[2]
VerrucosinNot Available
Malabaricone CNot Available
Nectandrin BNot Available

Table 2: Inhibition of TNF-α Production in RBL-2H3 Cells

CompoundIC50 (µM)Source
This compound 63.7 [1]
Licarin A12.6[3][4]
Myristicin>50[5]
HonokiolNot Available
MagnololNot Available
VerrucosinNot Available
Malabaricone CNot Available
Nectandrin BNot Available

Experimental Protocols

β-Hexosaminidase Release Assay (Degranulation Assay)

This assay quantifies the release of the granular enzyme β-hexosaminidase from RBL-2H3 cells, which serves as a marker for mast cell degranulation.

Workflow for β-Hexosaminidase Release Assay

G cluster_0 Cell Culture and Sensitization cluster_1 Treatment and Stimulation cluster_2 Measurement culture Culture RBL-2H3 cells sensitize Sensitize cells with anti-DNP IgE culture->sensitize wash Wash cells to remove unbound IgE sensitize->wash treat Treat with this compound or other compounds wash->treat stimulate Stimulate with DNP-HSA (antigen) treat->stimulate collect Collect supernatant stimulate->collect react Incubate supernatant with p-NAG substrate collect->react measure Measure absorbance at 405 nm react->measure

Caption: Workflow of the β-hexosaminidase release assay in RBL-2H3 cells.

Detailed Methodology:

  • Cell Culture: RBL-2H3 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Sensitization: Cells are seeded in 24-well plates and sensitized overnight with 0.5 µg/mL of dinitrophenyl (DNP)-specific IgE.

  • Treatment: The sensitized cells are washed with Siraganian buffer and then incubated with various concentrations of the test compounds (e.g., this compound) for 30 minutes at 37°C.

  • Stimulation: Degranulation is induced by adding 100 ng/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.

  • Enzyme Assay:

    • An aliquot of the supernatant is transferred to a 96-well plate.

    • The substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG), is added to each well.

    • The plate is incubated for 1 hour at 37°C.

    • The reaction is stopped by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).

  • Data Analysis: The absorbance is measured at 405 nm using a microplate reader. The percentage of β-hexosaminidase release is calculated relative to the total cellular content (obtained by lysing the cells with Triton X-100). The IC50 value is determined from the dose-response curve.

TNF-α Production Assay

This enzyme-linked immunosorbent assay (ELISA) measures the amount of the pro-inflammatory cytokine TNF-α secreted by RBL-2H3 cells upon stimulation.

Workflow for TNF-α Production Assay

G cluster_0 Cell Culture and Sensitization cluster_1 Treatment and Stimulation cluster_2 ELISA for TNF-α culture Culture RBL-2H3 cells sensitize Sensitize cells with anti-DNP IgE culture->sensitize wash Wash cells sensitize->wash treat Treat with test compounds wash->treat stimulate Stimulate with DNP-HSA treat->stimulate collect Collect supernatant stimulate->collect elisa Perform TNF-α ELISA according to manufacturer's protocol collect->elisa measure Measure absorbance elisa->measure

Caption: Workflow of the TNF-α production assay in RBL-2H3 cells.

Detailed Methodology:

  • Cell Culture and Sensitization: RBL-2H3 cells are cultured and sensitized with DNP-specific IgE as described for the β-hexosaminidase assay.

  • Treatment and Stimulation: Sensitized cells are pre-treated with the test compounds for 30 minutes, followed by stimulation with DNP-HSA for 4-6 hours at 37°C.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial rat TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant rat TNF-α. The concentration of TNF-α in the samples is determined from the standard curve. The IC50 value is calculated from the dose-response curve.

Mechanisms of Action: Signaling Pathways

The anti-allergic and anti-inflammatory effects of this compound and related compounds are mediated through the modulation of key signaling pathways involved in mast cell activation. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase C (PKC) pathways.

General Mast Cell Activation Pathway

Upon antigen cross-linking of IgE bound to its receptor (FcεRI) on the mast cell surface, a cascade of intracellular signaling events is initiated, leading to degranulation and the production of inflammatory mediators.

G Antigen Antigen IgE_FcεRI IgE-FcεRI Complex Antigen->IgE_FcεRI Lyn_Syk Lyn/Syk Activation IgE_FcεRI->Lyn_Syk LAT_PLCγ LAT/PLCγ Activation Lyn_Syk->LAT_PLCγ IP3_DAG IP3 and DAG Production LAT_PLCγ->IP3_DAG Ca_Influx Intracellular Ca2+ Influx IP3_DAG->Ca_Influx PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Ca_Influx->NFkB Degranulation Degranulation (β-Hexosaminidase Release) Ca_Influx->Degranulation MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK PKC->NFkB Cytokine_Production Cytokine Production (TNF-α) MAPK->Cytokine_Production NFkB->Cytokine_Production G Antigen Antigen IgE_FcεRI IgE-FcεRI Complex Antigen->IgE_FcεRI Lyn_Syk Lyn/Syk Activation IgE_FcεRI->Lyn_Syk PLCγ PLCγ Lyn_Syk->PLCγ Degranulation Degranulation Lyn_Syk->Degranulation PKC PKC PLCγ->PKC MAPK MAPK PKC->MAPK NFkB NF-κB PKC->NFkB TNFa TNF-α Production MAPK->TNFa NFkB->TNFa Inhibitor This compound & Other Compounds Inhibitor->PKC Licarin A Inhibitor->MAPK Licarin A, Honokiol, Magnolol Inhibitor->NFkB Honokiol, Magnolol, Malabaricone C Inhibitor->Degranulation this compound Inhibitor->TNFa this compound, Licarin A, Myristicin

References

Validating the Inhibitory Mechanism of Maceneolignan A on Mast Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory mechanism of Maceneolignan A on mast cells against established mast cell stabilizing agents. The content is structured to offer objective performance comparisons, supported by experimental data and detailed protocols to aid in the design and execution of validation studies.

Mechanisms of Mast Cell Inhibition: A Comparative Overview

Mast cell activation, primarily through the IgE-FcεRI pathway, is a critical event in the pathophysiology of allergic and inflammatory diseases. The cross-linking of IgE bound to the high-affinity receptor FcεRI on the mast cell surface initiates a signaling cascade, leading to degranulation—the release of pre-formed mediators like histamine (B1213489) and β-hexosaminidase—and the synthesis of pro-inflammatory cytokines and lipid mediators. This section compares the molecular mechanisms by which this compound and other established inhibitors interfere with this process.

This compound: this compound, a lignan (B3055560) isolated from Myristica fragrans, has demonstrated significant anti-allergic and anti-inflammatory properties by targeting multiple key events in the mast cell activation cascade. Its primary inhibitory actions include:

  • Inhibition of Calcium Influx: this compound has been shown to inhibit the increase of intracellular Ca2+, a crucial step for mast cell degranulation.

  • Suppression of Degranulation: It effectively inhibits the release of β-hexosaminidase and histamine from activated mast cells.

  • Downregulation of Pro-inflammatory Mediators: The compound reduces the secretion of prostaglandin (B15479496) E2 (PGE2) and leukotriene C4 (LTC4).

  • Inhibition of Cytokine Expression: this compound decreases the mRNA levels of pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF-α).

  • Modulation of Signaling Pathways: It attenuates the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, which are critical for mast cell activation and cytokine production.

Alternative Mast Cell Inhibitors:

  • Cromolyn Sodium: This is a classic mast cell stabilizer that prevents the release of inflammatory mediators.[1] Its primary mechanism is believed to be the inhibition of calcium influx into the mast cell, thereby preventing degranulation.[1] It is often used as a prophylactic treatment for asthma and allergic rhinitis.

  • Ketotifen: Ketotifen exhibits a dual mechanism of action. It acts as a mast cell stabilizer, similar to cromolyn, by inhibiting calcium influx. Additionally, it is a potent H1-antihistamine, directly antagonizing the effects of histamine that has been released. This dual action makes it effective in managing various allergic conditions.

  • Syk Kinase Inhibitors: Spleen tyrosine kinase (Syk) is a critical enzyme in the initial signaling cascade following FcεRI cross-linking. Syk inhibitors represent a more targeted approach to mast cell inhibition. By blocking Syk activity, these compounds prevent the phosphorylation of downstream signaling molecules, effectively halting the entire activation process, including degranulation and cytokine synthesis.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the inhibitory potency of these compounds is ideally achieved by comparing their half-maximal inhibitory concentrations (IC50) in standardized in vitro assays. The β-hexosaminidase release assay using the rat basophilic leukemia cell line (RBL-2H3) is a commonly accepted model for screening mast cell degranulation inhibitors.

CompoundTargetβ-Hexosaminidase Release Inhibition (IC50) in RBL-2H3 cellsHistamine Release InhibitionCytokine Production Inhibition
This compound Ca2+ influx, Akt, MAPKsData not explicitly reported in the searched literature under comparable conditions.YesYes (IL-4, IL-13, TNF-α)
Cromolyn Sodium Ca2+ influxOften reported as having weak or no effect in RBL-2H3 cells.[2]Yes (in other mast cell types)Yes
Ketotifen Ca2+ influx, H1 receptorOften reported as having weak or no effect in RBL-2H3 cells.[2]YesYes
Syk Inhibitors (e.g., R406) Syk KinasePotent inhibition reported (e.g., EC50 = 43 nM for R406 in human mast cells).YesYes

Note: The efficacy of Cromolyn sodium and Ketotifen can vary significantly depending on the mast cell type and the stimulus used. Their limited effect in the RBL-2H3 cell line is a known characteristic.

Experimental Protocols

For researchers aiming to validate the inhibitory effects of this compound or other novel compounds, the following are detailed protocols for key in vitro assays using the RBL-2H3 cell line.

Cell Culture and Sensitization
  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Sensitization: For IgE-mediated activation, seed RBL-2H3 cells in 24- or 48-well plates at an appropriate density. Sensitize the cells by incubating them overnight in culture medium containing 0.5 µg/mL of anti-dinitrophenyl (DNP)-IgE.

β-Hexosaminidase Release Assay (Degranulation Assay)
  • Preparation: After overnight sensitization, wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% BSA, pH 7.2).

  • Inhibitor Treatment: Add Siraganian buffer containing various concentrations of the test compound (e.g., this compound) or a vehicle control to the cells and incubate for 1 hour at 37°C.

  • Stimulation: Induce degranulation by adding DNP-human serum albumin (HSA) to a final concentration of 100 ng/mL and incubate for 30 minutes at 37°C.

  • Sample Collection: After incubation, centrifuge the plates at 4°C. Collect the supernatant.

  • Enzyme Assay:

    • To determine the amount of β-hexosaminidase released, incubate a sample of the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (a substrate for β-hexosaminidase) in 0.1 M citrate (B86180) buffer (pH 4.5) for 1 hour at 37°C.

    • Stop the reaction by adding 0.1 M Na2CO3/NaHCO3 buffer (pH 10.0).

  • Quantification: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Express the percentage of β-hexosaminidase release relative to the total cellular β-hexosaminidase content, which is determined by lysing the cells with 0.5% Triton X-100.

Intracellular Calcium Measurement Assay
  • Cell Preparation: Sensitize RBL-2H3 cells with anti-DNP-IgE overnight.

  • Dye Loading: Wash the cells with a buffer (e.g., Tyrode's buffer) and incubate them with the calcium-sensitive fluorescent dye Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C in the dark.

  • Inhibitor Treatment: Wash the cells to remove excess dye and resuspend them in the buffer. Add the test compound or vehicle and incubate for the desired time.

  • Stimulation and Measurement: Place the cell suspension in a fluorometer cuvette. Measure the baseline fluorescence, then add the DNP-HSA stimulus. Record the changes in fluorescence intensity at emission wavelength of 510 nm with excitation wavelengths alternating between 340 nm and 380 nm.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Analysis
  • Cell Treatment: Sensitize RBL-2H3 cells with anti-DNP-IgE, treat with the inhibitor, and stimulate with DNP-HSA for a longer duration (e.g., 4-6 hours) to allow for gene transcription.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the cytokines of interest (e.g., TNF-α, IL-4, IL-13), and a suitable housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green-based or probe-based detection method.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in cytokine mRNA expression in treated cells compared to control cells.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Mast_Cell_Activation Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates Akt Akt Syk->Akt PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_ER Ca2+ ER->Ca_ER Releases Ca_Influx Ca2+ Influx Ca_ER->Ca_Influx Promotes Degranulation Degranulation (Histamine, β-Hex) Ca_ER->Degranulation Ca_Influx->Degranulation MAPK MAPK (ERK, p38, JNK) PKC->MAPK Cytokines Cytokine Synthesis (TNF-α, IL-4, IL-13) MAPK->Cytokines Akt->Cytokines Maceneolignan_A_Inhibition Maceneolignan_A This compound Ca_Influx Ca2+ Influx Maceneolignan_A->Ca_Influx Inhibits Akt Akt Phosphorylation Maceneolignan_A->Akt Inhibits MAPK MAPK Phosphorylation Maceneolignan_A->MAPK Inhibits Degranulation Degranulation (Histamine, β-Hex) Ca_Influx->Degranulation Cytokines Cytokine Synthesis (TNF-α, IL-4, IL-13) Akt->Cytokines MAPK->Cytokines Experimental_Workflow start Start culture Culture & Sensitize RBL-2H3 cells with IgE start->culture treat Treat with Inhibitor (e.g., this compound) culture->treat stimulate Stimulate with Antigen (DNP-HSA) treat->stimulate assay_choice Select Assay stimulate->assay_choice degranulation β-Hexosaminidase Release Assay assay_choice->degranulation Degranulation calcium Intracellular Ca2+ Measurement assay_choice->calcium Signaling cytokine Cytokine mRNA Quantification (qPCR) assay_choice->cytokine Gene Expression analyze Data Analysis & Comparison degranulation->analyze calcium->analyze cytokine->analyze end End analyze->end

References

Reproducibility of Lignan Experimental Results from Myristica fragrans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for lignans (B1203133) isolated from Myristica fragrans (nutmeg), focusing on their anti-inflammatory and neuroprotective properties. Due to the limited specific experimental data available for Maceneolignan A, this guide will focus on the reproducibility of results for closely related and well-studied lignans from the same source, including Macelignan (B1675868), Myrislignan, and Machilin D. This comparative approach aims to offer a broader understanding of the potential therapeutic activities of this class of compounds.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of lignans from Myristica fragrans has been evaluated primarily through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. Overproduction of NO is a key marker of inflammation.[1]

CompoundCell LineInducerIC50 (µM) for NO InhibitionReference
Myrislignan RAW264.7LPS21.2[1][2][3]
Machilin D RAW264.7LPS18.5[1][2][3]
Dehydrodiisoeugenol RAW264.7LPS33.6[4]
Isodihydrocainatidin RAW264.7LPS36.0[4]
Myrisfrageal B RAW264.7LPS45.0[4]
3'-methoxylicarin B RAW264.7LPS48.7[4]
Licarin B RAW264.7LPS53.6[4]
Myrisfrageal A RAW264.7LPS76.0[4]
Indomethacin (Control) RAW264.7LPS65.3[4]
L-N6-(1-iminoethyl)-lysine (L-NIL) (Control) RAW264.7LPS27.1[2][4]

Key Findings:

  • Several lignans from Myristica fragrans demonstrate potent inhibition of NO production, with IC50 values comparable to or better than the control compound, Indomethacin.[4]

  • Myrislignan and Machilin D, in particular, show strong anti-inflammatory potential with low micromolar IC50 values.[1][2][3]

  • The mechanism of action for some of these lignans involves the suppression of inducible nitric oxide synthase (iNOS) mRNA expression.[2][4]

Comparative Analysis of Neuroprotective Activity

The neuroprotective effects of these lignans are often investigated in neuronal cell lines challenged with neurotoxic stimuli, such as glutamate. Macelignan has been a focus of such studies.

CompoundCell LineNeurotoxic StimulusKey Protective EffectsReference
Macelignan HT22 (murine hippocampal)GlutamateAttenuates reactive oxygen species (ROS) production and neurotoxicity.[5]
Macelignan Midbrain slice culturesInterferon-γ and LPSProtects dopaminergic neurons from inflammatory degeneration.[6]
Macelignan Not specified in abstractNot specified in abstractRescues mitochondrial homeostasis and prevents cognitive decline in a vascular dementia model.[7]

Key Findings:

  • Macelignan demonstrates significant neuroprotective effects by reducing oxidative stress and protecting neurons from excitotoxicity and inflammatory damage.[5][6]

  • Its therapeutic potential may extend to complex neurodegenerative conditions like vascular dementia by preserving mitochondrial function.[7]

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages

This protocol is a standard in vitro assay to screen for anti-inflammatory activity.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test lignans for a specified period.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for approximately 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Neuroprotection Assay in HT22 Hippocampal Cells

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.

  • Cell Culture: HT22 murine hippocampal cells are maintained in a suitable culture medium.

  • Pre-treatment: Cells are treated with different concentrations of the test compound (e.g., Macelignan) for a defined duration.

  • Induction of Neurotoxicity: Glutamate is added to the culture medium to induce oxidative stress and cell death.

  • Incubation: The cells are incubated for a further period to allow for the neurotoxic effects to manifest.

  • Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT assay.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.

Visualizations

experimental_workflow_no_inhibition cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A RAW264.7 cells cultured B Pre-treat with Lignans A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure Nitrite (Griess Reagent) D->E F Calculate IC50 E->F

Caption: Workflow for Nitric Oxide Inhibition Assay.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces Lignans Lignans from Myristica fragrans Lignans->NFkB inhibit

Caption: LPS-induced NF-κB Signaling Pathway.

References

A Comparative Guide to Maceneolignan A: Evaluating Its Therapeutic Potential in Neuroinflammation and Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

While a direct comparative analysis of Maceneolignan A and its synthetic analogues is not feasible due to the current lack of publicly available research on such analogues, this guide provides a comprehensive overview of the significant anti-inflammatory and neuroprotective properties of this compound. The information presented herein, including detailed experimental protocols and pathway visualizations, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for neurological disorders.

This compound, a lignan (B3055560) isolated from the mace of Myristica fragrans (nutmeg), has garnered considerable attention for its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potent anti-inflammatory and neuroprotective effects, suggesting its potential as a lead compound for the development of treatments for neurodegenerative diseases where inflammation and oxidative stress play a crucial role.[3][4]

Biological Activities of this compound

The primary therapeutic potential of this compound lies in its ability to modulate key pathways involved in neuroinflammation and neuronal cell death.

Anti-inflammatory Effects

This compound has been shown to effectively suppress the inflammatory response in microglia, the resident immune cells of the central nervous system.[3][5] Over-activation of microglia is a hallmark of many neurodegenerative diseases.

Key anti-inflammatory actions include:

  • Inhibition of Pro-inflammatory Mediators: this compound potently suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of nitric oxide (NO), a key inflammatory molecule.[3]

  • Reduction of Pro-inflammatory Cytokines: It significantly decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated microglial cells.[3]

Neuroprotective Effects

This compound exhibits significant neuroprotective properties against various insults that contribute to neuronal damage in neurodegenerative conditions.

Key neuroprotective actions include:

  • Attenuation of Oxidative Stress: this compound effectively reduces the production of reactive oxygen species (ROS) induced by glutamate (B1630785), a major excitatory neurotransmitter that can cause excitotoxicity.[3][6]

  • Protection Against Glutamate-Induced Neurotoxicity: By mitigating oxidative stress, this compound protects neuronal cells from glutamate-induced cell death.[3][6]

Quantitative Data on the Bioactivity of this compound

While comparative data with synthetic analogues is unavailable, the following table summarizes the reported inhibitory concentrations of this compound on key inflammatory markers.

TargetCell TypeStimulantIC50 / Effective ConcentrationReference
COX-2 Expression HaCaT cellsUVBNearly 50% inhibition at 1 µM[7]
NO Production LPS-activated microgliaLPSConcentration-dependent decrease[5]
TNF-α Production LPS-activated microgliaLPSSignificant suppression[3]
IL-6 Production LPS-activated microgliaLPSSignificant suppression[3]

Signaling Pathways Modulated by this compound

The anti-inflammatory and neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

One of the key pathways inhibited by this compound in the context of neuroinflammation is the PI3K/Akt pathway in microglia.[5]

G cluster_0 This compound Action on Microglia LPS LPS TLR4 TLR4 LPS->TLR4 Activates PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Phosphorylates NFkB NF-κB Akt->NFkB Activates Inflammatory_Response Pro-inflammatory Response (NO, TNF-α, IL-6) NFkB->Inflammatory_Response Induces Maceneolignan_A This compound Maceneolignan_A->PI3K Inhibits

Caption: Signaling pathway of this compound in inhibiting the LPS-induced inflammatory response in microglia.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory and neuroprotective effects of compounds like this compound.

Anti-inflammatory Activity in Microglia

This protocol outlines the procedure for assessing the anti-inflammatory effects of a test compound on LPS-stimulated microglial cells.

G cluster_1 Workflow for Anti-inflammatory Assay step1 1. Culture Microglial Cells (e.g., BV-2 or primary microglia) step2 2. Pre-treat with this compound (various concentrations) step1->step2 step3 3. Stimulate with LPS (e.g., 1 µg/mL) step2->step3 step4 4. Incubate for 24 hours step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Measure Inflammatory Markers (NO, TNF-α, IL-6) step5->step6

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound in microglial cells.

Detailed Steps:

  • Cell Culture: Plate microglial cells (e.g., BV-2 cell line or primary microglia) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Assay: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

    • Cytokine Assays (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Neuroprotective Activity Against Glutamate-Induced Toxicity

This protocol describes the method for evaluating the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in a neuronal cell line.

G cluster_2 Workflow for Neuroprotection Assay stepA 1. Culture Neuronal Cells (e.g., HT22 hippocampal cells) stepB 2. Pre-treat with this compound (various concentrations) stepA->stepB stepC 3. Induce Toxicity with Glutamate (e.g., 5 mM) stepB->stepC stepD 4. Incubate for 24 hours stepC->stepD stepE 5. Assess Cell Viability (e.g., MTT or LDH assay) stepD->stepE stepF 6. Measure ROS Production (e.g., DCFH-DA assay) stepD->stepF

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound against glutamate-induced toxicity.

Detailed Steps:

  • Cell Culture: Seed neuronal cells (e.g., HT22 murine hippocampal cells) in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • Glutamate Induction: Add glutamate to the wells to induce excitotoxicity.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assay:

    • MTT Assay: Measure the metabolic activity of the cells, which is an indicator of cell viability, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

  • Reactive Oxygen Species (ROS) Measurement: Quantify the intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Conclusion and Future Directions

This compound demonstrates significant promise as a natural compound with potent anti-inflammatory and neuroprotective properties. Its ability to modulate key signaling pathways involved in neurodegeneration highlights its therapeutic potential. However, the lack of research on its synthetic analogues represents a significant gap in the field. Future research should focus on the design and synthesis of this compound derivatives to explore structure-activity relationships. Such studies could lead to the development of novel, more potent, and selective therapeutic agents for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders characterized by neuroinflammation and oxidative stress. The detailed experimental protocols provided in this guide can serve as a foundation for the biological evaluation of these future synthetic analogues.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Maceneolignan A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Maceneolignan A based on general best practices for related chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are derived from safety protocols for lignans (B1203133) and other potentially hazardous research chemicals. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Hand Protection Nitrile or neoprene gloves.[1][2]To prevent skin contact. Leather and fabric gloves are not suitable as they can absorb chemicals.[1][2]
Eye/Face Protection Tightly fitting safety goggles (EN 166 certified) or a face shield.[3][4]To protect eyes and face from splashes.[3][4]
Respiratory Protection A filtering half mask or a half mask with appropriate filters should be used in case of insufficient ventilation or when handling powders.[3][4]To prevent inhalation of aerosols or fine particles.
Body Protection A long-sleeved lab coat or a chemical-resistant suit (e.g., EN ISO 27065 certified).[3][4]To protect skin from contamination.
Foot Protection Closed-toe shoes, preferably chemical-resistant boots (neoprene or nitrile rubber).[1]To protect against spills.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

2.1. Preparation and Handling:

  • Obtain Special Instructions: Before use, obtain and review all available safety information.[5]

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure proper ventilation.

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment.

  • Don PPE: Put on personal protective equipment in the correct order: gloves first, then a lab coat, followed by eye and respiratory protection.[1]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]

    • Use non-sparking tools and explosion-proof equipment if the compound is flammable.[5]

    • Keep the container tightly closed when not in use.[5]

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]

2.2. Experimental Workflow Diagram

G Figure 1. Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure this compound C->D Begin Experiment E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Surfaces F->G Complete Experiment K Follow Spill Protocol F->K Spill Occurs H Segregate & Label Waste G->H I Dispose of Waste via EHS H->I J Doff PPE I->J K->G Decontaminate

Caption: Figure 1. A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste materials containing this compound in a designated, sealed, and clearly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Label the waste container with the full chemical name ("this compound") and any relevant hazard symbols.

  • Storage:

    • Store the waste container in a secondary containment bin in a designated waste accumulation area.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

    • Avoid release to the environment.[5] Inform relevant authorities if any environmental contamination occurs.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[6] Wash out the mouth with water and seek immediate medical attention.[6]

  • Spill:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert dry substance. Place it in a suitable container for disposal.[6]

    • For large spills, contact your institution's EHS or emergency response team immediately.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.